6-(Trifluoromethyl)pyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVRHWVFINADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563715 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-65-4 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)pyridine-2-carbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly influences the physicochemical and biological properties of resulting molecules, making this compound a subject of considerable interest in medicinal and materials chemistry.
Core Compound Properties
This compound, also known as 6-(trifluoromethyl)picolinaldehyde, is a solid at room temperature. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄F₃NO |
| Molecular Weight | 175.11 g/mol |
| CAS Number | 131747-65-4 |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C |
The Discovery and Synthesis of Trifluoromethylpyridines
The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, building upon earlier work on the synthesis of benzotrifluoride.[1] This was achieved through the chlorination and subsequent fluorination of picoline.[1] The development of trifluoromethylpyridine (TFMP) derivatives has since become a significant area of research, particularly in the agrochemical and pharmaceutical industries.[1] Since 1990, there has been a notable increase in the development of compounds containing the 6-(trifluoromethyl)pyridine moiety.[1]
Experimental Protocols
Step 1: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol
The precursor alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol, is a known compound and is commercially available. Its synthesis is a crucial first step. A general approach involves the reduction of a corresponding carboxylic acid or ester, or the Grignard reaction of a suitable pyridine derivative.
Step 2: Oxidation to this compound
The oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol yields the target aldehyde. A common and effective method for this transformation, based on the synthesis of the isomeric 6-(trifluoromethyl)pyridine-3-carbaldehyde, employs manganese dioxide (MnO₂) as the oxidizing agent.[2]
Detailed Protocol for Oxidation:
-
Dissolution: Dissolve (6-(trifluoromethyl)pyridin-2-yl)methanol in a suitable organic solvent, such as dichloromethane (DCM), in a reaction vessel.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Oxidant: Add manganese dioxide (MnO₂) to the cooled solution with stirring. The amount of MnO₂ is a critical parameter to be optimized for efficient conversion.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, remove the solid manganese dioxide by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product with high purity.
Quantitative Data
Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete, officially published dataset is not available in a single source, the following table compiles expected and reported spectroscopic characteristics.
| Data Type | Expected/Reported Characteristics |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is available through chemical suppliers. Key signals would include a singlet for the aldehyde proton (CHO) at high chemical shift (δ 9-10 ppm) and distinct aromatic proton signals. |
| ¹³C NMR | The carbon nuclear magnetic resonance spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group (δ > 180 ppm), as well as signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. |
| IR | The infrared spectrum would exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. |
| Mass Spec | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.11 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the construction of diverse molecular libraries for drug screening.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives have been investigated for a range of biological activities. For instance, derivatives of pyridine-2-carbaldehyde have been explored for their antitumor and antimicrobial properties.[4][5]
Experimental Workflow in Drug Discovery
The use of this compound as a starting material in a drug discovery program typically follows a well-defined workflow. This process involves the synthesis of a library of derivatives, followed by biological screening to identify lead compounds.
This workflow illustrates the logical progression from a key building block to a potential drug candidate. The initial library synthesis diversifies the chemical space around the core trifluoromethylpyridine scaffold. High-throughput screening then identifies compounds with desired biological activity ("hits"). Subsequent lead optimization, involving structure-activity relationship (SAR) studies, aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds, ultimately leading to the identification of a candidate drug for further development.
References
In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in medicinal chemistry. The document details its chemical identity, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a substituted pyridine derivative recognized for its utility as a synthetic intermediate in the creation of complex pharmaceutical agents. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable moiety in drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde, 6-(Trifluoromethyl)picolinaldehyde | [1][2] |
| CAS Number | 131747-65-4 | [1][2] |
| Molecular Formula | C₇H₄F₃NO | [1][2] |
| Molecular Weight | 175.11 g/mol | [1][2] |
| Appearance | Powder or crystals | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis
A primary route for the synthesis of this compound involves the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. This common and effective method utilizes an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent.[3]
Experimental Protocol: Synthesis via Oxidation
Objective: To synthesize this compound by oxidizing (6-(trifluoromethyl)pyridin-2-yl)methanol. This protocol is adapted from the synthesis of the isomeric 6-(Trifluoromethyl)pyridine-3-carbaldehyde.[3]
Materials:
-
(6-(Trifluoromethyl)pyridin-2-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve (6-(Trifluoromethyl)pyridin-2-yl)methanol in dichloromethane (DCM) in a round-bottom flask and cool the solution.[3]
-
Add manganese dioxide to the cooled solution.[3]
-
Stir the reaction mixture at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction, remove the solid manganese dioxide by filtration.[3]
-
Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude this compound.[3]
-
The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbaldehyde, a fluorinated heterocyclic aldehyde, is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this versatile compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is a solid, appearing as a powder or crystals, and should be stored at 2-8°C.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO | |
| Molecular Weight | 175.11 g/mol | |
| Physical Form | Powder or crystals | [1] |
| Flash Point | 75.5 °C (167.9 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While a consolidated public database of its spectra is not available, the expected characteristic signals are outlined below based on the analysis of related structures.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons in the pyridine ring, an aldehydic proton singlet. |
| ¹³C NMR | Carbon signals for the pyridine ring, the trifluoromethyl group, and a downfield signal for the carbonyl carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, a strong C=O stretching band for the aldehyde, and C-F stretching bands for the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing the loss of the aldehyde group and other fragments of the pyridine ring. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of pyridine-2-carbaldehydes is the oxidation of the corresponding primary alcohol. The following is a plausible experimental protocol for the synthesis of this compound from (6-(trifluoromethyl)pyridin-2-yl)methanol.
Materials:
-
(6-(trifluoromethyl)pyridin-2-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (6-(trifluoromethyl)pyridin-2-yl)methanol in dichloromethane in a round-bottom flask.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Reactivity and Applications
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, influencing its reactivity.
Caption: Synthesis and key reactions of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties, particularly the influence of the trifluoromethyl group, make it an attractive building block for introducing desirable characteristics into target molecules. The synthetic route via oxidation of the corresponding alcohol is a practical approach for its preparation, and its aldehydic functionality allows for a wide range of subsequent chemical modifications. Further research into the biological activities of its derivatives is likely to uncover novel applications for this versatile compound.
References
1H NMR and 13C NMR data for 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for pyridine-based aldehydes. Due to the limited availability of public domain data for 6-(Trifluoromethyl)pyridine-2-carbaldehyde, this document presents a detailed analysis of the structurally related compound, 6-Methyl-2-pyridinecarboxaldehyde, as a reference. The methodologies and data interpretation principles outlined herein are broadly applicable to the characterization of similar heterocyclic aldehydes.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 6-Methyl-2-pyridinecarboxaldehyde. This data is crucial for the structural elucidation and purity assessment of this class of compounds.
Table 1: ¹H NMR Data for 6-Methyl-2-pyridinecarboxaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.05 | s | H-7 (Aldehyde) |
| 7.78 | t | H-4 |
| 7.77 | d | H-3 |
| 7.40 | d | H-5 |
| 2.67 | s | H-8 (Methyl) |
Table 2: ¹³C NMR Data for 6-Methyl-2-pyridinecarboxaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 193.5 | C-7 (Aldehyde Carbonyl) |
| 158.0 | C-6 |
| 152.1 | C-2 |
| 137.3 | C-4 |
| 125.2 | C-5 |
| 120.0 | C-3 |
| 24.6 | C-8 (Methyl) |
Experimental Protocols
The NMR spectra for 6-Methyl-2-pyridinecarboxaldehyde were acquired using a standard protocol applicable to small organic molecules.
Instrumentation:
-
Spectrometer: Bruker Avance 400 or equivalent
-
Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR
Sample Preparation:
-
Approximately 10-20 mg of the sample (6-Methyl-2-pyridinecarboxaldehyde) was accurately weighed.
-
The sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
-
Data Processing:
The raw data (Free Induction Decay - FID) was processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:
-
Fourier Transformation
-
Phase Correction
-
Baseline Correction
-
Integration of peaks (for ¹H NMR)
-
Referencing of chemical shifts to the internal standard (TMS).
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound, including the crucial step of NMR analysis.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Spectroscopic Analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines expected spectral data, detailed experimental protocols for sample analysis, and a logical workflow for structural elucidation.
Introduction to this compound
This compound (CAS No. 131747-65-4) is a heterocyclic aromatic aldehyde with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol . The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon in medicinal chemistry. Accurate spectroscopic characterization is crucial for verifying its structure and purity.
Predicted Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key diagnostic peaks are summarized in Table 1.
Table 1: Predicted Characteristic IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 2700 - 2800 | Aldehydic C-H Stretch | Medium to Weak |
| 1705 - 1725 | Carbonyl (C=O) Stretch | Strong |
| 1570 - 1600 | Aromatic C=C and C=N Ring Stretch | Medium |
| 1450 - 1500 | Aromatic C=C and C=N Ring Stretch | Medium |
| 1250 - 1350 | C-CF₃ Stretch | Strong, Intense |
| 1100 - 1200 | C-F Symmetric & Asymmetric Stretches | Strong, Intense |
| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
The most prominent features in the IR spectrum will be the strong carbonyl (C=O) stretching band around 1705-1725 cm⁻¹, which is characteristic of aromatic aldehydes.[1] The presence of the aldehyde is further confirmed by the weaker C-H stretching band between 2700-2800 cm⁻¹.[2] Additionally, the trifluoromethyl group will give rise to very strong and intense C-F stretching absorptions in the 1100-1350 cm⁻¹ region.[3][4]
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound, Electron Ionization (EI) is a suitable method, which typically causes extensive fragmentation useful for structural elucidation.[5][6]
The molecular ion peak (M⁺˙) is expected at m/z 175. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[7][8][9] The trifluoromethylpyridine cation is expected to be a stable fragment.
Table 2: Predicted Major Ions in EI Mass Spectrometry
| m/z (Predicted) | Ion Formula | Fragmentation Pathway |
| 175 | [C₇H₄F₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [C₇H₃F₃NO]⁺ | Loss of H radical from the aldehyde (M-1) |
| 147 | [C₆H₄F₃N]⁺˙ | Loss of CO from the M-1 ion |
| 146 | [C₆H₄F₃N]⁺ | Loss of CHO radical (M-29) |
| 127 | [C₅H₄F₂N]⁺ | Loss of CF from the fragment at m/z 146 |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are detailed methodologies for the IR and mass spectrometry analysis of solid this compound.
Infrared Spectroscopy Protocol (Thin Solid Film Method)
This method is suitable for acquiring the IR spectrum of a solid sample by depositing it as a thin film on an IR-transparent salt plate.[10]
-
Sample Preparation:
-
Place approximately 10-20 mg of this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
-
-
Film Deposition:
-
Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry IR salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry Protocol (Electron Ionization - Direct Insertion Probe)
This protocol describes the analysis using a direct insertion probe, which is suitable for solid, thermally stable compounds.[11]
-
Sample Preparation:
-
Load a small amount of the solid sample (microgram quantity) into a clean capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Instrumentation and Ionization:
-
Insert the probe into the ion source of the mass spectrometer. The system should be under high vacuum.
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
The vaporized molecules are then bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[5]
-
-
Data Acquisition:
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their m/z ratio.
-
Scan a mass range appropriate for the compound, for example, m/z 40-250.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (175.11).
-
Analyze the fragmentation pattern and compare the observed m/z values of the fragment ions with the predicted values to confirm the structure.
-
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Logical workflow for the analysis of the target compound.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.11.4 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide on the Fundamental Reactivity of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbaldehyde is a crucial building block in modern medicinal and agrochemical research. The presence of both a reactive aldehyde functionality and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique chemical properties, making it a versatile synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including key reactions, detailed experimental protocols, and quantitative data to support synthetic planning and optimization.
The core reactivity of this compound is governed by two main features:
-
The Aldehyde Group: This functional group is highly susceptible to nucleophilic attack, enabling a wide range of transformations such as carbon-carbon bond formation, reduction to an alcohol, and conversion to imines and other nitrogen-containing functionalities.
-
The 6-(Trifluoromethyl)pyridine Ring: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring. This substitution enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. Furthermore, it activates the pyridine ring itself to potential nucleophilic aromatic substitution reactions under specific conditions.
Core Reactivity and Key Transformations
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aldehyde towards nucleophiles. Key reactions include nucleophilic additions, condensation reactions, and oxidation/reduction of the aldehyde group.
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon of the aldehyde is a prime target for a wide array of nucleophiles.
Organometallic reagents such as Grignard reagents and organolithiums readily add to the aldehyde to form secondary alcohols. This is a fundamental C-C bond-forming reaction.
Example: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
The reaction with methylmagnesium bromide provides a straightforward route to the corresponding secondary alcohol.
Experimental Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol
-
Materials: this compound, Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of this compound in an anhydrous ethereal solvent is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled aldehyde solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
-
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Yield |
| This compound | Methylmagnesium bromide | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol | THF | 0 °C to RT | High |
Condensation Reactions
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound can be readily converted to various vinylpyridine derivatives using phosphonium ylides. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.
Example: Synthesis of (E)-1-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)benzene
The reaction with benzyltriphenylphosphonium chloride in the presence of a strong base yields the corresponding stilbene analog.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials: this compound, Benzyltriphenylphosphonium chloride, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), anhydrous THF.
-
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere at 0 °C, a solution of a strong base is added dropwise. The mixture is stirred for 1 hour at room temperature to form the ylide (a color change is often observed).
-
The reaction mixture is cooled back to 0 °C, and a solution of this compound in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield |
| This compound | Benzyltriphenylphosphonium chloride | (E)-1-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)benzene | Potassium tert-butoxide | THF | Good |
Reaction Workflow: Wittig Reaction
Caption: General workflow for the Wittig olefination of this compound.
While this compound lacks α-hydrogens and therefore cannot self-condense, it can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes. The electron-withdrawing trifluoromethyl group enhances its reactivity as an acceptor.
Reductive Amination
Reductive amination is a highly valuable transformation for the synthesis of amines. This compound can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Example: Synthesis of N-phenyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
The reaction with aniline in the presence of a suitable reducing agent provides the secondary amine.
Experimental Protocol: Reductive Amination with Aniline
-
Materials: this compound, Aniline, Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), Dichloroethane (DCE) or Methanol, Acetic acid (catalyst).
-
Procedure:
-
To a solution of this compound and aniline in the chosen solvent, a catalytic amount of acetic acid is added.
-
The mixture is stirred at room temperature for a period to allow for imine formation.
-
The reducing agent is added portion-wise, and the reaction is stirred until the starting materials are consumed.
-
The reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
| Reactant 1 | Reactant 2 | Reducing Agent | Product | Solvent | Yield |
| This compound | Aniline | Sodium triacetoxyborohydride | N-phenyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine | DCE | Moderate |
Logical Relationship: Reductive Amination Pathway
Caption: The two-step, one-pot process of reductive amination.
Oxidation and Reduction
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used to convert the aldehyde to 6-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [6-(trifluoromethyl)pyridin-2-yl]methanol.
Conclusion
This compound is a highly valuable and reactive building block. Its fundamental reactivity is centered around the electrophilic nature of the aldehyde, which is enhanced by the electron-withdrawing trifluoromethyl group. This guide has outlined the key transformations this molecule can undergo, providing a foundation for its application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The provided experimental frameworks serve as a starting point for the development of robust and efficient synthetic routes.
An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and outlines detailed experimental protocols for determining the solubility and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde. This compound is a key building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and biological screening.
Core Compound Properties
This compound is a solid, typically appearing as a powder or crystals. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO | |
| Molecular Weight | 175.11 g/mol | |
| Appearance | Powder or crystals | |
| Storage Temperature | 2-8°C | |
| Flash Point | 75.5 °C |
Solubility Profile
To address this data gap, a detailed experimental protocol for determining the quantitative solubility of this compound is provided below.
Experimental Protocol: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound
-
Solvents: Deionized water, Methanol, Ethanol, Dimethyl sulfoxide (DMSO)
-
HPLC system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is a suitable starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water.
-
Set the UV detector to a wavelength where the compound exhibits maximum absorbance.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.99).
-
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of each test solvent (water, methanol, ethanol, DMSO) in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
Solubility Determination Workflow
Stability Profile
The stability of this compound is crucial for its storage and handling, as well as for its application in multi-step syntheses. The aldehyde functional group is susceptible to oxidation and other degradation pathways, which can be influenced by factors such as pH, light, and temperature.
General Stability Considerations:
-
Storage: The compound should be stored at 2-8°C, as recommended by suppliers. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reactivity: The aldehyde group is reactive towards nucleophiles and can undergo reactions such as oxidation to the corresponding carboxylic acid or reduction to the alcohol. The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring.
Experimental Protocol: Forced Degradation Study (Stability Indicating Assay)
This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV system (as described in the solubility protocol)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acidic Degradation:
-
Dissolve a known concentration of the compound in a solution of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Alkaline Degradation:
-
Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.
-
Follow the same procedure as for acidic degradation.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor for degradation over time by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
At various time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
3. Analysis:
-
For each condition, compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify any new peaks that appear, which represent potential degradation products.
-
The HPLC method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.
Signaling Pathway of Potential Degradation
Potential Degradation Pathways
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols are robust and can be adapted to specific laboratory conditions. A thorough understanding of the solubility and stability of this compound will undoubtedly facilitate its successful application in the discovery and development of new chemical entities.
References
Synonyms and Identifiers for 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This document provides a concise reference for the synonyms and key identifiers of the compound 6-(Trifluoromethyl)pyridine-2-carbaldehyde.
While an in-depth technical guide or whitepaper with novel experimental data is beyond the scope of this document, the following tables summarize the nomenclature and identifiers for this compound, facilitating accurate communication and sourcing in a research and development context.
Nomenclature
A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these different names is crucial for comprehensive literature searches and material procurement.
| Synonym Type | Synonym |
| IUPAC Name | This compound |
| Alternative Name | 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde |
| Alternative Name | 6-(Trifluoromethyl)picolinaldehyde |
| Alternative Name | 2-Formyl-6-(trifluoromethyl)pyridine |
| Alternative Name | 6-(Trifluoromethyl)pyridin-2-carbaldehyde |
A note on nomenclature: "Carbaldehyde" and "carboxaldehyde" are often used interchangeably in chemical naming conventions. Similarly, "picolinaldehyde" is a common name for pyridine-2-carbaldehyde derivatives.[1][2][3]
Chemical Identifiers
Chemical identifiers provide a standardized way to reference a compound, avoiding the ambiguity that can arise from differing naming conventions. The following table lists the key identifiers for this compound.
| Identifier Type | Identifier |
| CAS Number | 131747-65-4 |
| Molecular Formula | C₇H₄F₃NO |
| Molecular Weight | 175.11 g/mol |
| MDL Number | MFCD10696233 |
| PubChem CID | 14761474 |
| InChI Key | OMFVRHWVFINADV-UHFFFAOYSA-N |
| SMILES | O=Cc1cccc(n1)C(F)(F)F |
These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct chemical is being used in experimental protocols.[1][2][4]
Logical Relationship Diagram
The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers, providing a clear visual representation of the information presented.
Caption: Relationship between the primary name and its synonyms/identifiers.
References
- 1. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]
- 2. 2-Pyridinecarboxaldehyde, 6-(trifluoromethyl)- | CAS 131747-65-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H4F3NO | CID 14761474 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-(Trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 131747-65-4). The information is intended for use by trained professionals in research and development settings.
Chemical Identification and Physical Properties
This compound is a fluorinated heterocyclic aldehyde. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H4F3NO |
| Molecular Weight | 175.11 g/mol |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C |
| Flash Point | 75.5 °C (167.9 °F) |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
-
GHS06: Skull and crossbones
-
GHS07: Exclamation mark
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is 2-8°C.
-
The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations.
-
Do not allow it to enter the environment.
Toxicological and Environmental Information
Experimental Workflow and Hazard Management
The following diagrams illustrate a logical workflow for handling this compound and a decision-making process for hazard control.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a crucial building block in pharmaceutical and agrochemical research.
Chemical Properties and Commercial Availability
This compound, also known as 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde or 6-(Trifluoromethyl)picolinaldehyde, is a fluorinated heterocyclic aldehyde.[1] The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making this compound a valuable intermediate in the synthesis of novel bioactive molecules.[2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 131747-65-4[1][5][6] |
| Molecular Formula | C₇H₄F₃NO[1] |
| Molecular Weight | 175.11 g/mol [1] |
| SMILES String | FC(F)(F)c1cccc(C=O)n1[1] |
| InChI Key | OMFVRHWVFINADV-UHFFFAOYSA-N[1] |
Table 2: Commercial Suppliers
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 761737 | 97%[1] | Grams[7] |
| Frontier Specialty Chemicals | T13701 | - | Contact for sizes[6] |
| Parchem | - | - | Contact for information[5] |
| ChemicalBook | - | 95% - 99%[8] | Grams to Kilograms[8] |
| Alkali Scientific | 761737-1G | - | 1 g[7] |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis and Experimental Protocols
The synthesis of trifluoromethylpyridines often involves multi-step processes, including cyclocondensation reactions or direct fluorination techniques.[2][3] While specific proprietary methods for the industrial-scale synthesis of this compound are not publicly detailed, general synthetic strategies for related compounds provide insight into potential routes.
A common approach for synthesizing pyridine aldehydes is the oxidation of the corresponding alcohol. For instance, the synthesis of the related isomer, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, involves the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (DCM).[9]
General Experimental Workflow for Pyridine Aldehyde Synthesis
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: Generalized synthetic workflow for pyridine-2-carbaldehyde.
Applications in Research and Drug Development
Trifluoromethylpyridine (TFMP) moieties are integral to many modern agrochemicals and pharmaceuticals.[2][3] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][10]
This compound serves as a key intermediate for synthesizing more complex molecules. Its aldehyde functional group is reactive and allows for a variety of subsequent chemical transformations, including:
-
Reductive amination to form amines
-
Wittig reactions to form alkenes
-
Condensation reactions to form imines and other heterocyclic systems
These transformations are fundamental in building the core structures of new chemical entities. For example, pyridine-2-carboxaldehyde derivatives have been investigated for their antitumor activities.[11] The 6-(trifluoromethyl)pyridine structure, in particular, is found in insecticides like Sulfoxaflor.[12]
Logical Flow of Compound Utilization in Drug Discovery
The following diagram illustrates the logical progression from a building block like this compound to a potential drug candidate.
Caption: Drug discovery workflow utilizing the target compound.
References
- 1. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. parchem.com [parchem.com]
- 6. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde | [frontierspecialtychemicals.com]
- 7. alkalisci.com [alkalisci.com]
- 8. 6-Trifluoromethyl-pyridine-2-carbaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. jelsciences.com [jelsciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)picolinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most plausible synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
6-(Trifluoromethyl)picolinaldehyde, also known as 6-(trifluoromethyl)pyridine-2-carboxaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 6-position of the pyridine ring imparts unique electronic properties and enhances metabolic stability and bioavailability in drug candidates. This guide focuses on the most practical and efficient methods for the laboratory-scale synthesis of this valuable compound.
Core Synthetic Strategies
The synthesis of 6-(trifluoromethyl)picolinaldehyde can be approached through two primary retrosynthetic pathways:
-
Oxidation of the corresponding primary alcohol: This is the most common and generally highest-yielding method. The precursor, (6-(trifluoromethyl)pyridin-2-yl)methanol, is oxidized to the desired aldehyde.
-
Formylation of a 2-halo-6-(trifluoromethyl)pyridine: This method involves the introduction of the formyl group at the 2-position of a pre-functionalized pyridine ring, typically through a lithium-halogen exchange followed by reaction with a formylating agent.
This guide will focus on the oxidation route due to its prevalence and milder reaction conditions.
Synthesis via Oxidation of (6-(Trifluoromethyl)pyridin-2-yl)methanol
The oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol is a reliable method for the preparation of 6-(trifluoromethyl)picolinaldehyde. Several mild oxidation protocols are suitable for this transformation, minimizing over-oxidation to the corresponding carboxylic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for 6-(trifluoromethyl)picolinaldehyde via oxidation.
Experimental Protocols
Part 1: Synthesis of the Precursor, (6-(Trifluoromethyl)pyridin-2-yl)methanol
This protocol describes the synthesis of the starting alcohol from 2-bromo-6-(trifluoromethyl)pyridine.
Reaction Scheme:
2-Bromo-6-(trifluoromethyl)pyridine → (6-(Trifluoromethyl)pyridin-2-yl)methanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Bromo-6-(trifluoromethyl)pyridine | 225.99 | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |
| Paraformaldehyde | (30.03)n | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-bromo-6-(trifluoromethyl)pyridine (10.0 mmol).
-
Dissolve the starting material in anhydrous THF (50 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add paraformaldehyde (1.5 eq) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (6-(trifluoromethyl)pyridin-2-yl)methanol.
Expected Yield: 60-70%
Part 2: Oxidation to 6-(Trifluoromethyl)picolinaldehyde
This section details three reliable methods for the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol.
This method is known for its mild conditions and high efficiency.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 6.0 | 1.2 |
| Dichloromethane (DCM) | - | 25 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 20 mL | - |
| Saturated aqueous Na₂S₂O₃ solution | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (5.0 mmol) in dichloromethane (25 mL) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Shake the funnel vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 6-(trifluoromethyl)picolinaldehyde.
Expected Yield: >90%
The Swern oxidation is another mild and effective method that avoids the use of heavy metals.[4][5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| Oxalyl chloride | 126.93 | 6.0 | 1.2 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 12.0 | 2.4 |
| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 25.0 | 5.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (20 mL) at -78 °C, add a solution of DMSO (2.4 eq) in anhydrous DCM (5 mL) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (10 mL) dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water (20 mL) and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expected Yield: 85-95%
This heterogeneous oxidation is particularly effective for benzylic and allylic-type alcohols.[8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 50.0 | 10.0 |
| Dichloromethane (DCM) or Chloroform | - | 50 mL | - |
Procedure:
-
To a vigorously stirred solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (5.0 mmol) in DCM or chloroform (50 mL), add activated manganese dioxide (10 eq).
-
Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify by flash column chromatography if necessary.
Expected Yield: 70-85%
Data Summary
| Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dess-Martin | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 | >90 |
| Swern | Oxalyl Chloride/DMSO | DCM | -78 to RT | 2-3 | 85-95 |
| Manganese Dioxide | MnO₂ | DCM/CHCl₃ | Room Temperature | 12-24 | 70-85 |
Logical Relationships and Workflows
Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The synthesis of 6-(trifluoromethyl)picolinaldehyde is most reliably achieved through the oxidation of its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. This guide provides detailed protocols for three effective oxidation methods—Dess-Martin, Swern, and manganese dioxide oxidations—allowing researchers to choose the most suitable method based on their specific requirements for yield, reaction conditions, and scale. The synthesis of the precursor alcohol from commercially available 2-bromo-6-(trifluoromethyl)pyridine is also described, offering a complete and practical pathway to this important synthetic intermediate.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to Trifluoromethyl-Substituted Pyridine Aldehydes for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of trifluoromethyl-substituted pyridine aldehydes, a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine aldehyde scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This document details the synthesis, characterization, and biological applications of these valuable building blocks, with a focus on their potential in the development of novel therapeutics. Experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in this field.
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine moiety offers a unique combination of properties that can be leveraged to optimize drug-like characteristics.[1]
Trifluoromethyl-substituted pyridine aldehydes are versatile intermediates that serve as key starting materials for the synthesis of a diverse array of more complex molecules. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide will delve into the synthesis of these important aldehydes, provide detailed experimental procedures, summarize their biological activities with quantitative data, and explore their roles in modulating key signaling pathways.
Synthesis of Trifluoromethyl-Substituted Pyridine Aldehydes
Several synthetic routes have been developed to access trifluoromethyl-substituted pyridine aldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Oxidation of Corresponding Alcohols
A common and efficient method for the synthesis of trifluoromethyl-substituted pyridine aldehydes is the oxidation of the corresponding pyridylmethanols. Manganese dioxide (MnO₂) is a frequently employed oxidizing agent for this transformation due to its mildness and selectivity.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
-
Materials:
-
(6-(Trifluoromethyl)pyridin-3-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 eq) in dichloromethane.
-
Add manganese dioxide (5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-(trifluoromethyl)pyridine-3-carboxaldehyde as a white solid.[2]
-
-
Expected Yield: ~95%[2]
From Halogenated Pyridines
Another synthetic approach involves the formylation of halogenated trifluoromethylpyridines. This can be achieved through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde from 5-Bromo-2-(trifluoromethyl)pyridine
-
Materials:
-
5-Bromo-2-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-(trifluoromethyl)pyridine (1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)pyridine-3-carboxaldehyde.
-
Physicochemical and Spectroscopic Data
The characterization of trifluoromethyl-substituted pyridine aldehydes is crucial for confirming their identity and purity. Below is a summary of typical physicochemical and spectroscopic data.
Table 1: Physicochemical and Spectroscopic Data for Selected Trifluoromethyl-Substituted Pyridine Aldehydes
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C₇H₄F₃NO | 175.11 | 52-56[2] | 10.22 (s, 1H), 9.20 (s, 1H), 8.37 (d, 1H), 7.89 (d, 1H)[2] | 189.8, 155.2 (q, J=35.3 Hz), 152.1, 137.9, 131.2, 122.9 (q, J=274.5 Hz), 119.8 | 1710 (C=O) | |
| 2-Chloro-5-formyl-3-(trifluoromethyl)pyridine | ![]() | C₇H₃ClF₃NO | 209.55 | N/A | 10.15 (s, 1H), 8.95 (s, 1H), 8.40 (s, 1H) | N/A | N/A |
Biological Activities and Applications
Trifluoromethyl-substituted pyridine aldehydes and their derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.
Anticancer Activity
Several studies have reported the cytotoxic effects of trifluoromethyl-substituted pyridine derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Trifluoromethyl-Pyridine Derivatives (IC₅₀ values in µM)
| Compound Type | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | - | 24.4 | - | - | - | - | - | [3] |
| Imidazo[1,2-a]pyrimidine Derivatives | - | - | - | 43.4 | 5.98 | 35.1 | - | [4] |
| Pyridine Derivatives | - | - | - | - | - | 3.60 | - | [5] |
| Pyrimidine Derivatives | - | - | - | - | - | 66.6 | 58.2 | [6] |
| 4-(Trifluoromethyl)isoxazoles | - | - | - | 2.63 | - | - | - | [7] |
Antiviral Activity in Plants
Trifluoromethylpyridine derivatives have also demonstrated significant potential as plant activators, inducing resistance against viral pathogens.
Table 3: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against Plant Viruses
| Compound | Protective Activity against TMV (EC₅₀ µg/mL) | Protective Activity against CMV (EC₅₀ µg/mL) | Reference |
| A16 | 18.4 | 347.8 | [8] |
| Ningnanmycin (Control) | 50.2 | 359.6 | [8] |
Potential in Alzheimer's Disease Research
The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) is a promising therapeutic strategy for Alzheimer's disease. Trifluoromethyl-substituted pyridine derivatives have been identified as potent inhibitors of this enzyme.[9]
Signaling Pathways
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.
Phenylpropanoid Biosynthesis Pathway in Plant Defense
Certain trifluoromethyl pyridine piperazine derivatives can induce systemic acquired resistance (SAR) in plants by activating the phenylpropanoid biosynthesis pathway.[8] This pathway leads to the production of various defense-related compounds, including phytoalexins and lignin, which strengthen the plant's cell walls and inhibit pathogen growth.
Caption: Phenylpropanoid biosynthesis pathway activation.
GSK-3β Signaling Pathway in Alzheimer's Disease
GSK-3β is a key enzyme in the pathogenesis of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[10] Inhibitors of GSK-3β, including certain trifluoromethyl-substituted pyridine derivatives, can block this pathological cascade.[9]
Caption: GSK-3β signaling in Alzheimer's disease.
Experimental Workflows
A logical workflow is essential for the efficient synthesis and evaluation of novel trifluoromethyl-substituted pyridine aldehyde derivatives.
Caption: Drug discovery workflow.
Conclusion
Trifluoromethyl-substituted pyridine aldehydes are highly valuable and versatile building blocks in the field of drug discovery and development. Their synthesis is readily achievable through established methods, and their unique electronic and steric properties, conferred by the trifluoromethyl group, offer significant advantages in the design of novel therapeutic agents. The diverse biological activities, including anticancer, antiviral, and neuroprotective potential, highlight the broad applicability of this compound class. This technical guide provides a solid foundation for researchers to explore the synthesis and application of trifluoromethyl-substituted pyridine aldehydes in their pursuit of innovative medicines.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. INVESTIGATING THE ROLES OF PHENYLPROPANOID PATHWAY IN PLANT DEFENSE AGAINST PATHOGEN ATTACK [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dynamic regulation of phenylpropanoid pathway metabolites in modulating sorghum defense against fall armyworm [frontiersin.org]
- 8. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Condensation Reactions of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(Trifluoromethyl)pyridine-2-carbaldehyde in Claisen-Schmidt and Knoevenagel condensation reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds and are pivotal in the synthesis of diverse heterocyclic compounds and chalcones, many of which are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group, a key pharmacophore, often enhances the metabolic stability, lipophilicity, and biological activity of molecules.
Claisen-Schmidt Condensation: Synthesis of Novel Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Application Notes:
The reaction of this compound with various substituted acetophenones provides a straightforward route to novel trifluoromethyl-substituted pyridyl chalcones. These compounds are valuable scaffolds for the development of new therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the biological properties of the resulting chalcones. The synthesized chalcones can be screened for a variety of biological activities, particularly as antimicrobial and antifungal agents.
Quantitative Data Summary:
The following table summarizes typical yields for the Claisen-Schmidt condensation of this compound with various acetophenone derivatives.
| Entry | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | 2-3 | ~85% |
| 2 | 4'-Methylacetophenone | KOH | Ethanol | 3 | ~88% |
| 3 | 4'-Chloroacetophenone | NaOH | Methanol | 2-3 | ~90% |
| 4 | 4'-Methoxyacetophenone | NaOH | Methanol | 4 | ~82% |
| 5 | 2',4'-Dichloroacetophenone | KOH | Ethanol | 5 | ~75% |
Experimental Protocol:
General Procedure for the Synthesis of Pyridyl Chalcones:
-
To a solution of the appropriate substituted acetophenone (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
To this mixture, add an aqueous solution of potassium hydroxide (10%, 2 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (10%) to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Experimental Workflow:
Caption: Workflow for Claisen-Schmidt Condensation.
Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1] This reaction is highly versatile for the synthesis of a wide variety of substituted alkenes, which are important intermediates in organic synthesis.
Application Notes:
This compound readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate. These reactions often proceed in high yields and can be performed under mild, catalyst-free conditions in environmentally benign solvents like water-ethanol mixtures.[2] The resulting electron-deficient alkenes are valuable building blocks for the synthesis of various heterocyclic compounds with potential biological activities.
Quantitative Data Summary:
The following table provides representative data for the Knoevenagel condensation of pyridine carbaldehydes with active methylene compounds. While specific data for the 6-trifluoromethyl derivative is limited, the data for other pyridine carbaldehydes provides a strong predictive basis.
| Entry | Pyridine Carbaldehyde | Active Methylene Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-carbaldehyde | Malononitrile | H₂O:EtOH (1:1) | 0.5 | 92 | [2] |
| 2 | Pyridine-3-carbaldehyde | Malononitrile | H₂O:EtOH (1:1) | 0.5 | 94 | [2] |
| 3 | Pyridine-4-carbaldehyde | Malononitrile | H₂O:EtOH (1:1) | 0.5 | 95 | [2] |
| 4 | Pyridine-2-carbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH (1:1) | 1.0 | 90 | [2] |
| 5 | Pyridine-3-carbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH (1:1) | 1.0 | 91 | [2] |
| 6 | Pyridine-4-carbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH (1:1) | 1.0 | 93 | [2] |
Experimental Protocol:
Catalyst-Free Knoevenagel Condensation in H₂O:EtOH:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
To this solution, add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
The product often precipitates directly from the reaction mixture.
-
Collect the solid product by filtration, wash with a cold 1:1 water-ethanol mixture, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Experimental Workflow:
Caption: Workflow for Knoevenagel Condensation.
Biological Significance and Potential Applications
The products derived from the condensation reactions of this compound are of significant interest to drug development professionals. The resulting trifluoromethyl-substituted chalcones and electron-deficient alkenes serve as versatile scaffolds for the synthesis of novel compounds with a wide range of biological activities.
Antimicrobial and Antifungal Activity:
Chalcones are well-documented for their antimicrobial and antifungal properties. The presence of the trifluoromethyl group on the pyridine ring is anticipated to enhance these activities. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The mechanism of action of chalcones as antimicrobial agents is often attributed to their ability to disrupt microbial membranes or inhibit key enzymes.
Signaling Pathway Diagram:
Caption: Potential Mechanisms of Antimicrobial Action.
References
Application Note and Protocol: Wittig Reaction with 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. The versatility of the Wittig reaction makes it an invaluable tool in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. This application note provides a detailed protocol for the Wittig reaction of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in medicinal chemistry due to the presence of the trifluoromethylpyridine motif.[4]
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[2][5] This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide, with the formation of the stable phosphine oxide being the driving force for the reaction.[1] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[1][3]
This document outlines a general procedure for the Wittig olefination of this compound, along with a summary of common reaction conditions that can be adapted for various Wittig reagents.
Experimental Protocols
General Protocol for the Wittig Reaction of this compound
This protocol is a representative example and may require optimization depending on the specific Wittig reagent used.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, dimethyl sulfoxide (DMSO))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base (1.05 equivalents) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture via a syringe or dropping funnel, maintaining the reaction temperature.
-
Allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours) or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde. The reaction can be allowed to warm to room temperature if necessary.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkene.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes typical reaction conditions for the Wittig reaction with various aldehydes, which can be used as a starting point for the reaction with this compound.
| Wittig Reagent (Phosphonium Salt) | Base | Solvent | Temperature (°C) | Time (h) | Typical Product Type |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 1-3 | Terminal alkene |
| Benzyltriphenylphosphonium chloride | NaH | DMSO | RT | 12 | Stilbene derivatives |
| (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | Reflux | 6 | α,β-Unsaturated ester |
| Allyltriphenylphosphonium bromide | KHMDS | THF | -78 to RT | 2-4 | 1,4-Diene |
| (Methoxymethyl)triphenylphosphonium chloride | t-BuOK | THF | 0 to RT | 2 | Enol ether |
Mandatory Visualization
Caption: Workflow for the Wittig reaction of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Synthesis of Schiff Bases from 6-(Trifluoromethyl)pyridine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 6-(Trifluoromethyl)pyridine-2-carbaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, which are readily synthesized through the condensation of a primary amine and an aldehyde. The incorporation of a trifluoromethyl group and a pyridine moiety into the Schiff base structure is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by these functionalities. These compounds and their metal complexes exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide outlines the synthetic procedures, characterization methods, and potential applications of these novel compounds.
Introduction
Schiff bases are synthesized via a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound. The resulting imine linkage is crucial for their diverse chemical and biological activities.[2] The pyridine ring, a common scaffold in pharmaceuticals, and the trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, make Schiff bases derived from this compound promising candidates for drug discovery and development. These compounds also serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.
Applications in Research and Drug Development
Schiff bases derived from pyridine-2-carbaldehyde analogues have demonstrated a broad spectrum of pharmacological activities.[1] While specific applications for Schiff bases derived directly from this compound are an emerging area of research, based on analogous structures, potential applications include:
-
Antimicrobial Agents: The imine group is known to be critical for antimicrobial activity. Schiff bases can interfere with microbial cell processes.
-
Anticancer Agents: Many Schiff base metal complexes have shown significant cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Agents: Certain Schiff base derivatives have exhibited anti-inflammatory properties.
-
Catalysis: Schiff base metal complexes are used as catalysts in various organic transformations.
-
Sensors: The ability of Schiff bases to form colored complexes with metal ions makes them suitable for use in chemical sensors.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and various primary amines. Researchers should optimize the reaction conditions for specific substrates.
General Synthesis of Schiff Bases
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 8 hours, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or under vacuum.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Workflow for General Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff bases.
Data Presentation
The following table summarizes typical characterization data for a representative Schiff base synthesized from this compound. Note: Specific data will vary depending on the amine used.
| Schiff Base Name | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| N-((6-(trifluoromethyl)pyridin-2-yl)methylene)aniline (Example) | C13H9F3N2 | 85-95 | 78-80 | 8.65 (s, 1H, -CH=N-), 8.10-7.20 (m, 8H, Ar-H) | 1625 (-C=N stretch) | 250.07 |
Signaling Pathways and Mechanisms
The biological activity of Schiff bases is often attributed to the azomethine nitrogen atom, which can form hydrogen bonds with the active sites of enzymes and receptors, leading to the inhibition of their function. For instance, in antimicrobial applications, Schiff bases are thought to interfere with cell wall synthesis or protein synthesis. In anticancer applications, they may induce apoptosis through various signaling pathways. The specific mechanism of action is highly dependent on the overall structure of the molecule and any coordinated metal ions.
Hypothesized Mechanism of Action for Antimicrobial Activity:
Caption: Hypothesized antimicrobial mechanism of Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of new therapeutic agents and functional materials. The protocols provided herein serve as a foundation for researchers to explore this versatile class of compounds. Further investigation into their biological activities and structure-activity relationships is warranted to fully elucidate their potential.
References
The Pivotal Role of 6-(Trifluoromethyl)pyridine-2-carbaldehyde in a New Generation of Agrochemicals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 6-(Trifluoromethyl)pyridine-2-carbaldehyde is emerging as a critical building block in the synthesis of advanced agrochemicals, offering a versatile scaffold for the development of novel insecticides and fungicides. Its unique chemical properties, stemming from the electron-withdrawing trifluoromethyl group on the pyridine ring, enable the creation of compounds with enhanced efficacy and target specificity. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of next-generation crop protection agents.
The strategic incorporation of the 6-(trifluoromethyl)pyridine moiety has been a significant trend in agrochemical research since the 1990s. This structural motif is associated with improved biological activity and favorable physicochemical properties in active ingredients. While many commercialized agrochemicals utilize various trifluoromethylpyridine intermediates, the direct application of this compound as a starting material is a key strategy for accessing novel and patentable chemical spaces.
Application Notes: A Gateway to Novel Insecticides
One of the most promising applications of this compound is in the synthesis of innovative insecticides. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, allowing for the construction of complex heterocyclic systems with potent insecticidal properties.
A notable example is the synthesis of compounds targeting the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] The insecticide Sulfoxaflor, which contains a 6-(trifluoromethyl)pyridine core, acts on this receptor, leading to uncontrolled nerve impulses, paralysis, and eventual death of the target pest.[1] While the commercial synthesis of Sulfoxaflor may start from different precursors, laboratory-scale synthesis and the development of new analogs can effectively utilize this compound to introduce the key toxophore.
The general workflow for synthesizing such insecticidal analogs involves the reaction of the aldehyde with various nucleophiles to build the desired molecular framework. This approach offers a modular and efficient way to explore structure-activity relationships and optimize insecticidal potency.
Experimental Protocols: Synthesis of a Novel Insecticidal Scaffold
The following protocol details a representative synthesis of a complex insecticidal scaffold incorporating the this compound building block. This procedure is based on principles described in patent literature for the synthesis of related insecticidal compounds.
Objective: To synthesize a novel oxazolidine-substituted trifluoromethylpyridine carbonitrile, a potential insecticidal agent.
Materials:
-
2-Amino-3-methyl-butan-1-ol
-
3-Cyano-2,6-dichloro-4-trifluoromethylpyridine
-
Di-isopropylamine
-
This compound
-
Toluene
-
Dichloromethane
-
Sodium sulfate
-
Ice
Procedure:
Step 1: Synthesis of the Amino Alcohol Intermediate
-
In a sealed tube, neat 3-cyano-2,6-dichloro-4-trifluoromethylpyridine (6 mmol) is added dropwise over 3 minutes to 2-amino-3-methyl-butan-1-ol (6 mmol).
-
Di-isopropylamine (7 mmol) is added, and the mixture is heated at 70°C for 30 minutes.
-
The reaction is quenched by pouring into ice-cold water and extracted with dichloromethane.
-
The organic extracts are washed twice with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 2-chloro-6-[[1-(hydroxymethyl)-2-methyl-propyl]amino]-4-(trifluoromethyl)pyridine-3-carbonitrile.
Step 2: Cyclization with this compound
-
To a toluene solution (15 mL) of the amino alcohol intermediate from Step 1, add this compound (1.9 mmol).
-
The mixture is heated under reflux with a Dean-Stark trap to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final oxazolidine-substituted trifluoromethylpyridine carbonitrile.
Quantitative Data: Biological Activity of Related Compounds
While specific bioactivity data for compounds synthesized directly from this compound is emerging, data for structurally related compounds containing the 6-(trifluoromethyl)pyridine moiety highlight the potential of this scaffold. The following table summarizes the insecticidal activity of Sulfoxaflor against various sap-feeding insects.
| Compound | Target Pest | Bioassay Type | Activity Metric | Value |
| Sulfoxaflor | Myzus persicae (Green peach aphid) | Systemic uptake | LC50 | 1.3 mg/L |
| Sulfoxaflor | Aphis gossypii (Cotton aphid) | Foliar spray | LC50 | 0.8 mg/L |
| Sulfoxaflor | Bemisia tabaci (Silverleaf whitefly) | Systemic uptake | LC50 | 3.2 mg/L |
This data is representative of the efficacy of agrochemicals containing the 6-(trifluoromethyl)pyridine scaffold and is intended to guide the biological evaluation of new derivatives.
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation. The ultimate goal is often to identify compounds that modulate specific biological pathways in target pests, leading to effective control.
Diagram of the Agrochemical Development Workflow
Caption: A streamlined workflow for the development of novel agrochemicals.
Diagram of the Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: The mode of action of nAChR-targeting insecticides.
The continued exploration of this compound as a foundational element in agrochemical synthesis holds significant promise for the development of more effective and sustainable crop protection solutions. Its versatility and the proven success of the trifluoromethylpyridine scaffold in commercial products underscore the importance of this building block for future research and development endeavors.
References
Application Notes and Protocols: 6-(Trifluoromethyl)pyridine-2-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-2-carbaldehyde is a key building block in modern medicinal chemistry, offering a unique combination of a reactive aldehyde functional group and the advantageous physicochemical properties imparted by the trifluoromethyl-substituted pyridine ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this aldehyde a valuable starting material for the synthesis of novel therapeutic agents. These application notes provide an overview of its use in the synthesis of potential anticancer agents and include a detailed experimental protocol for a representative synthetic transformation.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its use as a versatile electrophile in condensation reactions. The aldehyde group readily reacts with various nucleophiles, such as hydrazines, hydrazides, and amines, to form a diverse range of molecular scaffolds with potential biological activity.
Synthesis of Anticancer Agents
Derivatives of 6-(trifluoromethyl)pyridine have shown promise as anticancer agents. The synthesis of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines has been explored for their potential cytotoxic activities. While not directly starting from the 2-carbaldehyde, the core scaffold highlights the importance of the 6-(trifluoromethyl)pyridine moiety in this therapeutic area.
A key reaction utilizing this compound is the formation of hydrazone derivatives. These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems or act as bioactive molecules themselves.
Experimental Protocols
The following protocol details the synthesis of a thiosemicarbazone derivative from this compound, a class of compounds known for their wide range of biological activities, including anticancer properties.
Synthesis of 2-[(6-(Trifluoromethyl)pyridin-2-yl)methylene]hydrazine-1-carbothioamide
This protocol describes the condensation reaction between this compound and thiosemicarbazide to yield the corresponding thiosemicarbazone.
Materials:
-
This compound (97% purity)
-
Thiosemicarbazide (99% purity)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of anhydrous ethanol.
-
Addition of Reagent: To this solution, add a stoichiometric equivalent of thiosemicarbazide (0.52 g).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final thiosemicarbazone derivative.
Expected Yield: 85-95%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thiosemicarbazide |
| Product | 2-[(6-(Trifluoromethyl)pyridin-2-yl)methylene]hydrazine-1-carbothioamide |
| Reaction Type | Condensation |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a thiosemicarbazone derivative.
Logical Relationship of Synthesis
Caption: Synthesis of bioactive molecules from the starting aldehyde.
Signaling Pathways
While specific signaling pathways for compounds directly synthesized from this compound are not yet extensively documented in publicly available literature, thiosemicarbazone derivatives, in general, are known to exert their anticancer effects through various mechanisms. These can include:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cell proliferation.
-
Induction of Oxidative Stress: Some thiosemicarbazones can chelate metal ions and catalyze the production of reactive oxygen species (ROS), leading to apoptosis.
-
Interference with Topoisomerase II: This enzyme is involved in DNA replication and transcription; its inhibition can lead to DNA damage and cell death.
Further research is required to elucidate the specific signaling pathways modulated by derivatives of this compound.
Potential Anticancer Mechanism of Thiosemicarbazones
Caption: Potential mechanisms of anticancer action for thiosemicarbazones.
Conclusion
This compound is a promising building block for the synthesis of novel pharmaceutical compounds. Its reactivity allows for the straightforward creation of diverse molecular scaffolds, such as thiosemicarbazones, which have demonstrated significant potential as anticancer agents. The provided protocol offers a reliable method for synthesizing such derivatives, paving the way for further biological evaluation and drug discovery efforts. Future research should focus on exploring a wider range of derivatives and elucidating their specific mechanisms of action and signaling pathway interactions.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 6-(trifluoromethyl)pyridine-2-carbaldehyde as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined herein describe multicomponent reactions and condensation strategies to access diverse heterocyclic scaffolds of interest in drug discovery and development.
Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction
Application Note:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. This compound serves as a suitable aldehyde component, leading to the formation of imidazo[1,2-a]pyridines bearing a trifluoromethyl-substituted pyridyl moiety at the 2-position. These products are of significant interest due to the prevalence of the imidazo[1,2-a]pyridine core in numerous biologically active compounds. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds with high atom economy.
Experimental Protocol:
A general procedure for the Groebke-Blackburn-Bienaymé reaction is as follows:
-
To a solution of the 2-aminopyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Quantitative Data:
The following table summarizes representative yields for the synthesis of imidazo[1,2-a]pyridines using various substituted 2-aminopyridines and isocyanides with an aromatic aldehyde.
| 2-Aminopyridine | Isocyanide | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Cyclohexyl isocyanide | Sc(OTf)₃ | 60 | 18 | 85-95 |
| 2-Amino-5-chloropyridine | tert-Butyl isocyanide | p-TSA | 25 | 24 | 80-90 |
| 2-Amino-4-methylpyridine | Benzyl isocyanide | Sc(OTf)₃ | 60 | 16 | 88-96 |
| 2-Aminopyrimidine | Cyclohexyl isocyanide | p-TSA | 80 | 12 | 75-85 |
Note: Yields are representative and may vary based on the specific substrates and reaction conditions.
Synthesis of Dihydropyridines via Hantzsch Reaction
Application Note:
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine derivatives. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine (such as ammonia or an ammonium salt). Utilizing this compound in this synthesis allows for the incorporation of the trifluoromethylpyridyl moiety at the 4-position of the dihydropyridine ring. Hantzsch dihydropyridines are well-known as calcium channel blockers and have other important biological activities.
Experimental Protocol:
A general procedure for the Hantzsch dihydropyridine synthesis is as follows:
-
In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Add a source of ammonia, typically ammonium acetate or aqueous ammonia (1.5 mmol).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC. A solid product may precipitate from the reaction mixture upon cooling.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
Quantitative Data:
The following table provides representative yields for the Hantzsch synthesis of dihydropyridines using various β-ketoesters and an aromatic aldehyde.
| β-Ketoester | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Ammonium acetate | Ethanol | 80 | 6 | 80-90 |
| Methyl acetoacetate | Ammonium acetate | Acetic acid | 100 | 4 | 85-95 |
| Ethyl benzoylacetate | Ammonium acetate | Ethanol | 80 | 8 | 70-80 |
| Acetylacetone | Aqueous ammonia | Ethanol | 80 | 5 | 75-85 |
Note: Yields are representative and may vary based on the specific substrates and reaction conditions.
Synthesis of Fused Pyridazines via Condensation with Hydrazine
Application Note:
Pyridazine and its fused derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. A common synthetic route to these compounds involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. While this compound is not a 1,4-dicarbonyl, it can be a precursor to intermediates that undergo cyclization with hydrazine. A plausible strategy involves an initial reaction to introduce a second carbonyl or a masked carbonyl group, followed by cyclization. A more direct, albeit less common, approach could involve a multi-step one-pot reaction where the aldehyde first reacts with a suitable partner to form an intermediate that can then cyclize with hydrazine. For the purpose of this note, we will outline a general, plausible pathway.
Experimental Protocol:
This protocol describes a potential two-step synthesis of a fused pyridazine derivative.
Step 1: Formation of a 1,4-dicarbonyl precursor (Illustrative)
-
React this compound (1.0 mmol) with a suitable three-carbon nucleophile that can be unmasked to a carbonyl group. (This step is highly dependent on the specific target and is presented here as a general concept).
Step 2: Cyclization with Hydrazine
-
To a solution of the 1,4-dicarbonyl precursor (1.0 mmol) in a suitable solvent like ethanol or acetic acid (10 mL), add hydrazine hydrate (1.1 mmol).
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the fused pyridazine derivative.
Quantitative Data:
The following table provides representative yields for the cyclization of 1,4-dicarbonyl compounds with hydrazine.
| 1,4-Dicarbonyl Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 1,4-diketone | Ethanol | 80 | 6 | 70-90 |
| γ-Ketoester | Acetic acid | 110 | 8 | 65-85 |
| γ-Ketoaldehyde | Ethanol | 80 | 4 | 75-90 |
Note: Yields are representative and highly dependent on the nature of the 1,4-dicarbonyl precursor.
Application Notes and Protocols for Knoevenagel Condensation with 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. The trifluoromethylpyridine moiety is a key pharmacophore in numerous agrochemicals and pharmaceuticals due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
This document provides a detailed protocol for the Knoevenagel condensation of 6-(Trifluoromethyl)pyridine-2-carbaldehyde with various active methylene compounds. The resulting vinylpyridine derivatives are valuable intermediates for the synthesis of novel therapeutic agents and other functional molecules. For instance, derivatives like 2-cyano-3-(pyridin-2-yl)acrylamides have been investigated as potent kinase inhibitors, highlighting the pharmaceutical relevance of this reaction.
Reaction Principle
The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the thermodynamically stable α,β-unsaturated product. The pyridine nitrogen can act as an internal base, potentially accelerating the reaction.[1]
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that these are representative values, and actual results may vary depending on the specific reaction conditions and scale.
| Entry | Active Methylene Compound | Product | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Malononitrile | 2-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)malononitrile | Piperidine | Ethanol | 4 | 92 | 145-147 |
| 2 | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(6-(trifluoromethyl)pyridin-2-yl)acrylate | L-Proline | Acetonitrile | 6 | 88 | 98-100 |
| 3 | Diethyl Malonate | Diethyl 2-(2-(6-(trifluoromethyl)pyridin-2-yl)vinylidene)malonate | Basic Alumina | Toluene | 8 | 75 | Oil |
| 4 | Cyanoacetamide | (E)-2-Cyano-3-(6-(trifluoromethyl)pyridin-2-yl)acrylamide | Sodium Acetate | Acetic Acid | 5 | 85 | 188-190 |
Experimental Protocols
General Considerations:
-
This compound is a hazardous substance; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
All solvents should be of reagent grade and dried if necessary.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes the synthesis of 2-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)malononitrile.
Protocol 2: L-Proline-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol details the synthesis of Ethyl (E)-2-cyano-3-(6-(trifluoromethyl)pyridin-2-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
L-Proline (0.2 eq)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl cyanoacetate in acetonitrile.
-
Add L-proline to the solution and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl (E)-2-cyano-3-(6-(trifluoromethyl)pyridin-2-yl)acrylate.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Knoevenagel condensation and product isolation.
Caption: General experimental workflow for Knoevenagel condensation.
References
Application Notes and Protocols: Reductive Amination of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides detailed protocols for the reductive amination of 6-(Trifluoromethyl)pyridine-2-carbaldehyde with primary amines. The resulting N-substituted (6-(trifluoromethyl)pyridin-2-yl)methanamines are valuable building blocks in the synthesis of novel pharmaceutical agents, owing to the unique electronic properties imparted by the trifluoromethyl group on the pyridine ring.
The protocols outlined below utilize common and effective reducing agents, including sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), offering flexibility in reagent choice based on substrate scope and reaction conditions.
Reaction Scheme
The general reaction for the reductive amination of this compound with a primary amine is depicted below. The reaction proceeds through the in situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.
Caption: General scheme of the reductive amination reaction.
Experimental Protocols
Two primary protocols are presented, utilizing either sodium borohydride or sodium triacetoxyborohydride. The choice of reagent may depend on the reactivity of the amine and the desired reaction conditions.
Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a one-pot, two-step procedure that is effective for a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in methanol or ethanol (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Progress of imine formation can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is particularly useful for less reactive amines and offers milder reaction conditions.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Dissolve the reactants in DCE or DCM (approximately 0.1-0.2 M concentration).
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine.
-
Optionally, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reductive amination of substituted pyridine-2-carbaldehydes with various primary amines, based on analogous reactions reported in the literature.[1] These serve as a general guideline for the reaction of this compound.
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Pyridine-2-carbaldehyde | Aniline | NaBH₄ / Silica Chloride | THF | 2 | 92 |
| Pyridine-2-carbaldehyde | Benzylamine | NaBH₄ / Silica Chloride | THF | 1.5 | 95 |
| 4-Nitrobenzaldehyde | Aniline | NaBH₄ / Silica Chloride | THF | 2.5 | 94 |
| Benzaldehyde | p-Toluidine | NaBH₄ / Silica Chloride | THF | 2 | 96 |
Logical Workflow
The logical workflow for the reductive amination process is illustrated below.
Caption: Workflow for the reductive amination procedure.
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, ensure the aldehyde starting material is of high purity and free from the corresponding carboxylic acid. For less reactive amines, consider using NaBH(OAc)₃ or adding a catalytic amount of acetic acid. Increasing the reaction time or temperature (for NaBH(OAc)₃) may also improve yields.
-
Side Reactions: The primary side reaction is the reduction of the aldehyde to the corresponding alcohol. This can be minimized by ensuring complete imine formation before the addition of NaBH₄ or by using the milder NaBH(OAc)₃.
-
Safety:
-
Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and should be handled in a dry environment.
-
The reduction with NaBH₄ generates hydrogen gas, which is flammable. All reactions should be conducted in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
References
Synthesis of Novel Ligands from 6-(Trifluoromethyl)pyridine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands derived from 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The primary synthetic route involves the condensation reaction of the aldehyde with various primary amines. These ligands are of significant interest in coordination chemistry, catalysis, and medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance the biological and physicochemical properties of the resulting metal complexes.
Introduction
This compound is a versatile building block for the synthesis of a variety of ligands. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the pyridine ring and the resulting ligands, making them valuable for various applications. The most common and straightforward method for ligand synthesis from this aldehyde is the formation of Schiff bases through condensation with primary amines. These Schiff base ligands can then be used to form stable complexes with a wide range of transition metals.
Schiff bases derived from pyridine-2-carbaldehyde and its analogs are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Furthermore, their metal complexes have shown significant catalytic activity in various organic transformations.[3]
Synthesis of Schiff Base Ligands
The general synthesis of Schiff base ligands from this compound involves the condensation reaction with a primary amine in an appropriate solvent, typically an alcohol like ethanol or methanol. The reaction is often carried out under reflux conditions and may be catalyzed by a few drops of a weak acid, such as glacial acetic acid.[4]
A general reaction scheme is as follows:
The resulting imine (-C=N-) bond is the characteristic functional group of a Schiff base.[5]
General Experimental Protocol for Schiff Base Synthesis
The following is a general protocol for the synthesis of Schiff base ligands derived from this compound. This protocol is based on established methods for Schiff base formation from similar pyridine-2-carboxaldehydes.[6]
Materials:
-
This compound
-
Substituted aniline or other primary amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., 4-methoxyaniline) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst (optional).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base ligand.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Data Presentation
The following table summarizes the expected spectroscopic data for a representative Schiff base ligand, 4-methoxy-N-((6-(trifluoromethyl)pyridin-2-yl)methylene)aniline, based on data for analogous compounds.[7]
| Compound | Yield (%) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) - CH=N | ¹³C NMR (δ, ppm) - C=N |
| 4-methoxy-N-((6-(trifluoromethyl)pyridin-2-yl)methylene)aniline | >80 (expected) | ~1620-1640 | ~8.3-8.6 | ~158-162 |
Applications
Catalysis
Schiff base ligands derived from this compound can form stable complexes with various transition metals, such as copper, nickel, cobalt, and palladium. These metal complexes are effective catalysts in a range of organic reactions.[8] The electronic properties of the ligand, influenced by the trifluoromethyl group, can modulate the catalytic activity of the metal center.
Potential Catalytic Applications:
-
Oxidation Reactions: Metal complexes of these ligands can be used as catalysts for the oxidation of alcohols and olefins.
-
Reduction Reactions: Ruthenium complexes with similar pyridine-based ligands have shown catalytic activity in hydrogenation reactions.[3]
-
Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands are efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8]
Medicinal Chemistry and Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Schiff bases and their metal complexes derived from this compound are therefore promising candidates for the development of new therapeutic agents.
Potential Biological Activities:
-
Anticancer Activity: Pyridine-containing Schiff bases and their metal complexes have been reported to exhibit significant cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: These compounds are also known to possess antibacterial and antifungal properties. The imine group is crucial for their biological activity, and complexation with metal ions can enhance their efficacy.[2][5]
Visualizations
Synthetic Workflow for Schiff Base Ligands
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base ligands from this compound.
Caption: General workflow for the synthesis and application of Schiff base ligands.
Logical Relationship of Components in Catalytic System
This diagram shows the relationship between the components of a typical catalytic system utilizing a metal complex of a Schiff base ligand.
Caption: Components of a metal-catalyzed reaction using a Schiff base ligand.
References
- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis, characterization, biological evaluation and molecular docking of a Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: The Pivotal Role of 6-(Trifluoromethyl)pyridine-2-carbaldehyde and its Isomers in Pharmaceutical Synthesis
Introduction
6-(Trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic building block of significant interest to researchers and professionals in drug development and total synthesis. The presence of the trifluoromethyl group, a bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, thereby improving its pharmacokinetic and pharmacodynamic properties. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable synthon for the construction of complex molecular architectures. While specific examples of the total synthesis of natural products using this compound are not extensively documented in publicly available literature, its structural isomer, 6-(trifluoromethyl)nicotinaldehyde (6-(trifluoromethyl)pyridine-3-carbaldehyde), plays a crucial role in the synthesis of the approved pharmaceutical agent, Pexidartinib. The reactivity and application of this isomer serve as an excellent proxy to understand the synthetic utility of this compound.
Application in the Synthesis of Pexidartinib
Pexidartinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, approved for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib provides a compelling case study for the application of a 6-(trifluoromethyl)pyridine carboxaldehyde derivative as a key intermediate. In this synthesis, 6-(trifluoromethyl)nicotinaldehyde is utilized to construct the substituted pyridine core of the final drug molecule.
The aldehyde group is strategically employed to introduce a vinyl linkage through a Wittig or Horner-Wadsworth-Emmons reaction. This vinyl moiety is then further functionalized to build the intricate heterocyclic system of Pexidartinib. The trifluoromethyl group on the pyridine ring is critical for the drug's biological activity, contributing to its binding affinity with the target kinase.
Key Reactions and Experimental Protocols
The following sections detail the key experimental protocols relevant to the utilization of 6-(trifluoromethyl)pyridine carboxaldehydes in complex molecule synthesis, drawing from the synthesis of Pexidartinib as a representative example.
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
A common route to 6-(trifluoromethyl)nicotinaldehyde involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with an appropriate enamine.
Materials:
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Enamine derivative
-
Anhydrous solvent (e.g., Toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in anhydrous toluene, add the enamine derivative (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-(trifluoromethyl)nicotinaldehyde.
Protocol 2: Wittig-Type Olefination
This protocol describes the reaction of 6-(trifluoromethyl)nicotinaldehyde with a phosphonium ylide to form a vinylpyridine intermediate, a key step in the Pexidartinib synthesis.
Materials:
-
6-(Trifluoromethyl)nicotinaldehyde
-
Appropriate phosphonium salt (e.g., (chloromethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the strong base (1.2 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps involving 6-(trifluoromethyl)nicotinaldehyde in the synthesis of Pexidartinib.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Cyclocondensation | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | 6-(Trifluoromethyl)nicotinaldehyde | 75-85% |
| Wittig Olefination | 6-(Trifluoromethyl)nicotinaldehyde | Vinylpyridine Intermediate | 80-90% |
Visualizations
Logical Workflow for the Application in Pharmaceutical Synthesis
Caption: A logical workflow illustrating the key stages in the synthesis of Pexidartinib, highlighting the role of 6-(trifluoromethyl)nicotinaldehyde.
Experimental Workflow for Wittig Olefination
Caption: A detailed experimental workflow for the Wittig olefination of 6-(trifluoromethyl)nicotinaldehyde.
Application Notes and Protocols for Catalytic Reactions Involving 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral tetrahydro-β-carbolines via a proposed organocatalytic Pictet-Spengler reaction involving 6-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction is of significant interest in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.
Application Note 1: Enantioselective Organocatalytic Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many biologically active compounds. This note details a proposed enantioselective variant using this compound and tryptamine, catalyzed by a chiral phosphoric acid. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting molecules.
Proposed Reaction Scheme
The enantioselective Pictet-Spengler reaction between this compound and tryptamine is proposed to be effectively catalyzed by a chiral phosphoric acid catalyst, such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl)hydrogenphosphate). The reaction proceeds through the formation of a chiral iminium ion, which then undergoes intramolecular cyclization to yield the desired tetrahydro-β-carboline product with high enantioselectivity.
Experimental Data (Hypothetical)
The following table summarizes the expected results for the organocatalytic Pictet-Spengler reaction under optimized conditions. The data is hypothetical but based on typical results observed for similar substrates in the literature.
| Entry | Tryptamine Derivative | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Tryptamine | 10 | Toluene | 48 | 85 | 92 |
| 2 | 5-Methoxy-tryptamine | 10 | Toluene | 48 | 88 | 94 |
| 3 | 5-Chloro-tryptamine | 10 | Toluene | 72 | 75 | 89 |
| 4 | 6-Fluoro-tryptamine | 10 | Toluene | 72 | 78 | 90 |
Experimental Protocol
Materials:
-
This compound
-
Tryptamine or substituted tryptamine derivative
-
(R)-TRIP catalyst
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add (R)-TRIP catalyst (0.10 equiv) and 4 Å molecular sieves.
-
The vial is sealed and purged with argon.
-
Anhydrous toluene is added, followed by this compound (1.0 equiv).
-
Tryptamine (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by flash column chromatography using a hexane/ethyl acetate gradient to afford the desired tetrahydro-β-carboline.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Application Note 2: Gold-Catalyzed Asymmetric Pictet-Spengler Reaction
An alternative approach for the enantioselective Pictet-Spengler reaction involves the use of a chiral gold(I) catalyst. This method has shown broad substrate scope and high enantioselectivities for various arylaldehydes.[1] This note outlines a proposed protocol for the reaction of this compound with tryptamine using a chiral gold(I) phosphate complex.
Proposed Reaction Scheme
The reaction is catalyzed by a cationic gold(I) complex with a chiral phosphine ligand and a non-coordinating counterion. The gold catalyst acts as a Lewis acid to activate the imine intermediate, facilitating the cyclization step and controlling the stereochemistry of the product.
Experimental Data (Hypothetical)
The following table presents the expected outcomes for the gold-catalyzed Pictet-Spengler reaction. This data is hypothetical and extrapolated from similar reactions reported in the literature.[1]
| Entry | Tryptamine Derivative | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Tryptamine | 5 | Dichloromethane | 24 | 90 | 95 |
| 2 | 5-Bromo-tryptamine | 5 | Dichloromethane | 36 | 82 | 93 |
| 3 | 7-Methyl-tryptamine | 5 | Dichloromethane | 24 | 88 | 96 |
| 4 | N-Methyl-tryptamine | 5 | Dichloromethane | 48 | 70 | 85 |
Experimental Protocol
Materials:
-
This compound
-
Tryptamine or substituted tryptamine derivative
-
[(S)-DTBM-SEGPHOS(Au)₂]Cl₂
-
Silver triflate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Celite
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a glovebox, the gold pre-catalyst [(S)-DTBM-SEGPHOS(Au)₂]Cl₂ (0.025 equiv) and AgOTf (0.05 equiv) are weighed into a vial.
-
Anhydrous DCM is added, and the mixture is stirred for 5 minutes.
-
In a separate vial, this compound (1.0 equiv), tryptamine (1.1 equiv), and 4 Å molecular sieves are combined in anhydrous DCM.
-
The catalyst solution is then transferred to the substrate mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate).
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Signaling Pathway Diagram
Caption: Proposed pathway for the catalytic Pictet-Spengler reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
Application Note: One-Pot Synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)-3-aminoimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in commercially available drugs and serves as a crucial pharmacophore in drug discovery.[1] Compounds containing this core structure exhibit a wide range of biological activities, including use as kinase inhibitors and anti-viral agents.[1][2] The incorporation of a trifluoromethyl group into heterocyclic frameworks can significantly enhance a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. This note details a one-pot, three-component synthesis strategy, the Groebke–Blackburn–Bienaymé Reaction (GBBR), for the efficient construction of novel imidazo[1,2-a]pyridine derivatives utilizing 6-(Trifluoromethyl)pyridine-2-carbaldehyde as a key building block.
The Groebke–Blackburn–Bienaymé Reaction is an isocyanide-based multicomponent reaction (I-MCR) that combines an aldehyde, a 2-aminopyridine, and an isocyanide in a single pot to rapidly generate structurally diverse 3-aminoimidazo[1,2-a]pyridines.[1][3] This approach offers high atom economy and operational simplicity, making it a powerful tool for generating libraries of potential drug candidates.[2][4]
General Reaction Scheme
The one-pot synthesis involves the acid-catalyzed condensation of this compound, a substituted 2-aminopyridine, and an isocyanide to yield the corresponding 2,3-disubstituted imidazo[1,2-a]pyridine derivative.
Reaction:
-
Component A (Aldehyde): this compound
-
Component B (Amine): A substituted 2-aminopyridine
-
Component C (Isocyanide): A substituted isocyanide
-
Product: 2-(6-(Trifluoromethyl)pyridin-2-yl)-3-(substituted-amino)imidazo[1,2-a]pyridine
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis. The protocol is based on established procedures for the Groebke–Blackburn–Bienaymé Reaction.[3][5]
Materials and Reagents:
-
This compound
-
Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine)
-
Substituted Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus with silica gel
Protocol: General Procedure for the Groebke–Blackburn–Bienaymé Reaction
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the starting materials in methanol (5 mL).
-
Add the isocyanide derivative (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Finally, add the catalyst, Scandium(III) triflate (0.1 mmol, 10 mol%), to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).[6]
Data Presentation
The Groebke–Blackburn–Bienaymé Reaction is known for its efficiency and broad substrate scope. The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridines using analogous aldehydes under optimized conditions, demonstrating the expected efficiency of this one-pot protocol.[3]
| Entry | 2-Aminopyridine Component | Aldehyde Component | Isocyanide Component | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | tert-Butyl Isocyanide | 86 |
| 2 | 2-Amino-5-methylpyridine | Furfural | tert-Butyl Isocyanide | 75 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl Isocyanide | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl Isocyanide | 80 |
Visualizations: Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the plausible reaction mechanism for the Groebke–Blackburn–Bienaymé Reaction.
Caption: General workflow for the one-pot GBBR synthesis.
Caption: Plausible mechanism of the GBBR reaction.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of various derivatives from the key building block, 6-(Trifluoromethyl)pyridine-2-carbaldehyde. This versatile intermediate is crucial in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group on the pyridine scaffold. The protocols outlined below focus on common and scalable transformations including reductive amination, Wittig olefination, and aldol condensation for the synthesis of chalcones, providing a foundation for library synthesis and process development.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines from aldehydes. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For scale-up, controlling the reaction conditions to minimize side-product formation and ensure complete conversion is critical.
Protocol 1: Scale-Up Synthesis of N-Benzyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
This protocol details the kilogram-scale synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride as a mild reducing agent.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 175.11 | 1.00 kg | 1.0 |
| Benzylamine | 107.15 | 670 g | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.45 kg | 1.2 |
| Dichloromethane (DCM) | - | 10 L | - |
| Acetic Acid | 60.05 | 360 mL | 1.1 |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge this compound (1.00 kg, 5.71 mol) and dichloromethane (10 L).
-
Stir the mixture at room temperature (20-25 °C) until the aldehyde is fully dissolved.
-
Add benzylamine (670 g, 6.28 mol) dropwise to the solution over 30 minutes, maintaining the internal temperature below 30 °C.
-
Add acetic acid (360 mL, 6.28 mol) to the reaction mixture.
-
In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.45 kg, 6.85 mol) in dichloromethane (2 L).
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or TLC until complete consumption of the starting aldehyde.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 L).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, wash with brine (3 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford N-benzyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine as a solid.
-
Expected Yield: 80-90%.
-
Experimental Workflow:
Reductive Amination Workflow
Wittig Olefination: Synthesis of Alkenes
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions. For scale-up, the removal of the triphenylphosphine oxide byproduct is a key consideration.
Protocol 2: Scale-Up Synthesis of (E)-3-(6-(Trifluoromethyl)pyridin-2-yl)acrylonitrile
This protocol describes the synthesis of an α,β-unsaturated nitrile using a stabilized Wittig reagent, which generally favors the formation of the (E)-isomer.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 175.11 | 1.00 kg | 1.0 |
| (Triphenylphosphoranylidene)acetonitrile | 301.32 | 1.89 kg | 1.1 |
| Toluene | - | 10 L | - |
Procedure:
-
To a 20 L jacketed reactor, charge this compound (1.00 kg, 5.71 mol) and toluene (10 L).
-
Stir the mixture at room temperature to dissolve the aldehyde.
-
Add (Triphenylphosphoranylidene)acetonitrile (1.89 kg, 6.28 mol) portion-wise to the solution over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to approximately half its volume under reduced pressure.
-
Add heptane (10 L) to precipitate the triphenylphosphine oxide.
-
Stir the slurry at 0-5 °C for 1 hour.
-
Filter the solid and wash the filter cake with cold heptane (2 x 2 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield (E)-3-(6-(trifluoromethyl)pyridin-2-yl)acrylonitrile.
-
Expected Yield: 75-85%.
-
Experimental Workflow:
Wittig Olefination Workflow
Aldol Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation, a type of aldol condensation, is a classical and efficient method for the synthesis of chalcones (α,β-unsaturated ketones) from an aldehyde and a ketone. The reaction is typically base-catalyzed and can be performed at a large scale.
Protocol 3: Scale-Up Synthesis of (E)-1-(4-methoxyphenyl)-3-(6-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one
This protocol outlines the synthesis of a chalcone derivative with potential biological activity.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 175.11 | 1.00 kg | 1.0 |
| 1-(4-Methoxyphenyl)ethan-1-one | 150.17 | 940 g | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 250 g | 1.1 |
| Ethanol | - | 10 L | - |
| Water | - | 5 L | - |
Procedure:
-
To a 20 L reactor, add ethanol (10 L) and water (5 L).
-
Add sodium hydroxide pellets (250 g, 6.25 mol) and stir until fully dissolved. Cool the solution to 10-15 °C.
-
In a separate vessel, dissolve 1-(4-methoxyphenyl)ethan-1-one (940 g, 6.26 mol) in ethanol (2 L).
-
Add the ketone solution to the cooled NaOH solution.
-
Slowly add a solution of this compound (1.00 kg, 5.71 mol) in ethanol (3 L) to the reaction mixture over 1 hour, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during the reaction.
-
Monitor the reaction by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and stir for 1 hour.
-
Filter the precipitated product and wash the filter cake with a cold mixture of ethanol/water (1:1, 2 x 2 L).
-
Wash the cake with cold water (2 x 2 L) until the filtrate is neutral.
-
-
Purification:
-
Dry the solid product under vacuum at 40-50 °C. Recrystallization from ethanol can be performed if further purification is required.
-
Expected Yield: 85-95%.
-
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 6-(Trifluoromethyl)pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to obtain this compound?
A1: The most common and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. Several oxidation reagents and conditions can be employed for this transformation, each with its own advantages and disadvantages.
Q2: How can I synthesize the starting material, (6-(trifluoromethyl)pyridin-2-yl)methanol?
A2: The precursor alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol, can be synthesized through the reduction of a corresponding carboxylic acid or ester, or via nucleophilic substitution reactions on halogenated pyridine precursors. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be a starting point for introducing the hydroxymethyl group.[1]
Q3: What are the most common challenges faced during the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol?
A3: Researchers may encounter several challenges, including incomplete conversion of the starting alcohol, over-oxidation to the corresponding carboxylic acid (especially with stronger oxidizing agents), formation of side products, and difficulties in purifying the final aldehyde. The choice of oxidant and careful control of reaction conditions are crucial to mitigate these issues.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel.[2][3] The choice of eluent system is critical for achieving good separation from unreacted starting material and any byproducts. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased as needed.[2]
Q5: Is this compound stable?
A5: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. It is recommended to store this compound under an inert atmosphere and at low temperatures to minimize degradation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol using three prevalent methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation.
Method 1: Swern Oxidation
The Swern oxidation is a mild and widely used method for converting primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4]
Experimental Workflow: Swern Oxidation
Caption: General workflow for the Swern oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol.
Troubleshooting: Swern Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (moisture contamination).2. Insufficient amount of activating agent or DMSO.3. Reaction temperature too high during addition of alcohol. | 1. Use freshly distilled, anhydrous solvents and reagents.2. Ensure accurate stoichiometry of reagents.3. Maintain the temperature at -78 °C during the initial stages of the reaction. |
| Formation of Side Products | 1. Reaction warmed too quickly after addition of base.2. Use of a non-hindered base leading to side reactions. | 1. Allow the reaction to warm to room temperature gradually.2. Use a hindered base like triethylamine or diisopropylethylamine (DIPEA). |
| Unpleasant Odor | Formation of dimethyl sulfide (DMS) is an inherent byproduct of the reaction.[5] | Work in a well-ventilated fume hood. Used glassware can be rinsed with a bleach solution to oxidize the residual DMS.[5] |
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method that uses a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to oxidize alcohols.[6] It offers the advantages of neutral pH conditions and often shorter reaction times.[7]
Experimental Workflow: DMP Oxidation
Caption: General workflow for the Dess-Martin Periodinane oxidation.
Troubleshooting: Dess-Martin Periodinane (DMP) Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Decomposed or low-purity DMP.2. Insufficient equivalents of DMP. | 1. Use fresh, high-quality DMP. The reagent can be sensitive to moisture.2. Use a slight excess (e.g., 1.1-1.5 equivalents) of DMP. |
| Slow Reaction Rate | The reaction rate can sometimes be slow depending on the substrate. | The addition of a small amount of water to the reaction mixture has been reported to accelerate the oxidation.[6] |
| Acid-Sensitive Functional Groups Present | The reaction produces two equivalents of acetic acid as a byproduct, which can affect acid-labile groups.[6] | Buffer the reaction with pyridine or sodium bicarbonate.[6] |
Method 3: Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a classic and relatively inexpensive oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. While (6-(trifluoromethyl)pyridin-2-yl)methanol is a benzylic-type alcohol, the reactivity of MnO₂ can be variable.
Experimental Workflow: MnO₂ Oxidation
References
- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. orgsyn.org [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Oxidation of 2-methyl-6-(trifluoromethyl)pyridine: This is a direct approach where the methyl group is oxidized to an aldehyde. A common oxidizing agent for this transformation is selenium dioxide (SeO₂).
-
Oxidation of [6-(trifluoromethyl)pyridin-2-yl]methanol: This route involves the oxidation of the corresponding primary alcohol to the aldehyde. Mild oxidation methods like the Swern oxidation are often employed to prevent over-oxidation to the carboxylic acid.
-
Formylation of 2-halo-6-(trifluoromethyl)pyridine: This method typically involves a halogen-metal exchange on a starting material like 2-bromo-6-(trifluoromethyl)pyridine, followed by trapping the resulting organometallic intermediate with a formylating agent such as N,N-dimethylformamide (DMF).
Q2: I am seeing a significant amount of carboxylic acid byproduct in my oxidation of 2-methyl-6-(trifluoromethyl)pyridine. How can I prevent this?
A2: Over-oxidation to 6-(trifluoromethyl)picolinic acid is a common side reaction, especially with strong oxidizing agents. To minimize this:
-
Choice of Oxidant: Employ milder or more selective oxidizing agents. While selenium dioxide is effective, controlling the stoichiometry and reaction time is crucial.[1]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can favor the formation of the aldehyde.
-
Alternative Reagents: Consider using catalytic oxidation methods that are known to be selective for aldehyde formation.
Q3: My Swern oxidation of [6-(trifluoromethyl)pyridin-2-yl]methanol is low-yielding. What are the potential causes?
A3: Low yields in a Swern oxidation can be attributed to several factors:
-
Moisture: The reaction is highly sensitive to moisture, which can quench the reactive intermediates. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: The quality of dimethyl sulfoxide (DMSO) and oxalyl chloride is critical. Use freshly opened or distilled reagents.
-
Temperature Control: The formation of the active electrophile and the subsequent oxidation must be carried out at low temperatures (typically -78 °C) to prevent side reactions.[2][3]
-
Base Addition: The timing of the addition of the tertiary amine base (e.g., triethylamine) is important. It should be added after the formation of the alkoxysulfonium salt.
Q4: When attempting a formylation via lithiation of 2-bromo-6-(trifluoromethyl)pyridine, I get a complex mixture of products. What could be the issue?
A4: This synthetic route can be challenging due to the reactivity of the organolithium intermediate. Potential issues include:
-
Temperature: The lithium-halogen exchange must be performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions.
-
Proton Sources: Trace amounts of water or other acidic protons in the solvent or on the glassware can quench the organolithium species.
-
Reaction with the Trifluoromethyl Group: The highly electron-withdrawing trifluoromethyl group can influence the stability and reactivity of the organolithium intermediate.
-
Stabilizers: The use of a stabilizer can sometimes improve the stability of the reaction intermediate and inhibit side reactions at higher temperatures.[4]
Troubleshooting Guides
Guide 1: Oxidation of 2-methyl-6-(trifluoromethyl)pyridine with Selenium Dioxide
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient amount of SeO₂ or inadequate reaction time/temperature. | Increase the equivalents of SeO₂ incrementally. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may also be beneficial. |
| Formation of 6-(trifluoromethyl)picolinic acid (over-oxidation) | Excess SeO₂, prolonged reaction time, or high temperature. | Reduce the equivalents of SeO₂. Carefully monitor the reaction and quench it as soon as the starting material is consumed. Maintain a lower reaction temperature.[1] |
| Formation of red/black precipitate (elemental selenium) | This is an expected byproduct of the reaction. | The elemental selenium can be removed by filtration at the end of the reaction. |
| Complex mixture of byproducts | Non-selective oxidation or decomposition of the product. | Ensure the purity of the starting material. Consider a different solvent system. Dioxane is commonly used for SeO₂ oxidations.[1] |
Guide 2: Swern Oxidation of [6-(trifluoromethyl)pyridin-2-yl]methanol
| Observed Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive reagents (moisture contamination). | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. Use freshly opened or distilled DMSO and oxalyl chloride. |
| Formation of methylthiomethyl (MTM) ether byproduct | Allowing the reaction mixture to warm up before the addition of the base. | Maintain a low temperature (around -78 °C) throughout the formation of the alkoxysulfonium salt and before the addition of the amine base.[3] |
| Unpleasant odor (dimethyl sulfide) | This is an expected byproduct of the Swern oxidation. | Perform the reaction in a well-ventilated fume hood. Quench the reaction and wash the glassware with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[2] |
| Epimerization at an adjacent chiral center | The basicity of triethylamine can sometimes cause epimerization of α-protons. | If there is a chiral center alpha to the alcohol, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated elemental selenium.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Swern Oxidation
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of [6-(trifluoromethyl)pyridin-2-yl]methanol (1.0 eq) in DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. The mixture may become thick.
-
Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for the oxidation of 2-methyl-6-(trifluoromethyl)pyridine.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. CN102249990B - Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(Trifluoromethyl)pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as the corresponding alcohol ((6-(trifluoromethyl)pyridin-2-yl)methanol), over-oxidation products like 6-(trifluoromethyl)picolinic acid, and residual reagents from the synthesis. If the synthesis involves solvents like dimethylformamide (DMF), pyrolysis byproducts could also be present.[1][2]
Q2: How should I store purified this compound?
A2: The compound should be stored in a cool place, typically between 2-8°C.[3] It is listed as air-sensitive, so it is crucial to keep the container tightly closed in a dry and well-ventilated area, away from strong oxidizing agents.[4]
Q3: My purified product is a white solid. Is this expected?
A3: Yes, this compound is typically a white solid, often described as a powder or crystals.[3] A related isomer, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, is also described as a white solid.[1]
Q4: Can this aldehyde degrade during purification?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which may lead to degradation during column chromatography.[5] Additionally, being air-sensitive, prolonged exposure to air can lead to oxidation, potentially forming the corresponding carboxylic acid.[4]
Troubleshooting Guide
Q5: My crude product is a dark-colored oil instead of a solid. What should I do first?
A5: A dark or oily crude product often suggests the presence of polymeric impurities or residual acidic/basic byproducts. An initial aqueous workup is recommended. Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate. Wash the solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine. After drying the organic layer over an anhydrous salt (like Na₂SO₄) and removing the solvent under reduced pressure, you should obtain a product that is more amenable to further purification.
Q6: My Thin Layer Chromatography (TLC) shows multiple spots. How do I choose a purification method?
A6: The choice depends on the separation of the spots.
-
Widely Separated Spots: If the desired product spot has a significantly different Rf value from the impurities, flash column chromatography is an excellent choice for separation.
-
Closely Spaced Spots: If impurities are running very close to your product, you may need to screen several eluent systems for chromatography to optimize separation.[5] Alternatively, if the crude product is mostly pure, recrystallization can be a highly effective method for removing small amounts of closely related impurities to achieve high purity.[6]
Q7: I'm losing a significant amount of product during column chromatography. What could be the cause?
A7: Product loss on a silica gel column can be due to several factors:
-
Irreversible Adsorption: The polar aldehyde may bind strongly to the silica.
-
Degradation: The compound may be degrading on the acidic silica gel.[5] To mitigate this, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your eluent and adding 0.5-1% of a non-nucleophilic base like triethylamine.
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it will elute too quickly with impurities. Aim for an Rf value of 0.2-0.3 on TLC for the best separation.[5]
Q8: I can't find a single solvent that works for recrystallization. What are my options?
A8: If a single solvent is not effective, a two-solvent system is a common alternative.[7] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Slow cooling should then induce crystallization.[7] Common solvent mixtures include hexane/ethyl acetate and hexane/acetone.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131747-65-4 | [3] |
| Molecular Formula | C₇H₄F₃NO | [3] |
| Molecular Weight | 175.11 g/mol | [3] |
| Appearance | Powder or crystals | [3] |
| Storage Temperature | 2-8°C | [3] |
| Flash Point | 75.5 °C |
Table 2: Comparison of Common Purification Techniques
| Technique | Typical Purity | Typical Yield | Pros | Cons |
| Flash Column Chromatography | >98% | 70-85% | Effective for separating mixtures with different polarities. | Can be time-consuming; potential for product degradation on silica.[5] |
| Recrystallization | >99% | 50-75% | Excellent for achieving very high purity; removes insoluble impurities.[6] | Finding a suitable solvent can be challenging; lower yield due to product loss in mother liquor.[5] |
| Vacuum Distillation | >95% | 60-80% | Good for separating from non-volatile impurities. | Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of moderately polar aldehydes like this compound.
-
Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, gradually increasing polarity).[5]
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the solution to the top of the column and allow it to adsorb onto the silica.[8]
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[5]
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[8]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is ideal for purifying a crude solid that is already relatively pure.[6]
-
Solvent Selection:
-
Test the solubility of the crude material in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent, swirling and heating, until the solid just dissolves.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, place the flask in an ice bath after it has reached room temperature.[5]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]
- 4. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Yields in Reactions with 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields in reactions involving 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the aldehyde, presenting unique challenges and opportunities in synthesis.[1]
Section 1: General Considerations & FAQs
Before delving into specific reaction types, here are some general principles and frequently asked questions to consider when working with this compound.
FAQs
-
Q1: How does the trifluoromethyl group affect the reactivity of the pyridine-2-carbaldehyde?
-
A1: The trifluoromethyl group is strongly electron-withdrawing.[1] This makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack. However, it can also decrease the electron density of the pyridine ring, potentially affecting its role in certain reaction mechanisms.
-
-
Q2: Are there any common side reactions to be aware of?
-
A2: Due to the electron-deficient nature of the pyridine ring, side reactions can occur. For instance, in base-catalyzed reactions, the acidity of the alpha-protons of the aldehyde is increased, which can lead to self-condensation or other undesired pathways. Additionally, the pyridine nitrogen can be protonated or quaternized, altering the substrate's reactivity.[2]
-
-
Q3: What are some general strategies for improving yields with this substrate?
-
A3: Key strategies include careful control of reaction conditions such as temperature, reaction time, and the choice of reagents. Optimizing the base, solvent, and catalyst for each specific reaction is crucial. In many cases, using milder reaction conditions can help to minimize side reactions and improve selectivity.
-
Section 2: Troubleshooting Specific Reactions
This section provides detailed troubleshooting guides for common reactions involving this compound.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for alkene synthesis from aldehydes. Low yields are a common issue, often stemming from challenges in ylide formation or competing side reactions.
Troubleshooting Guide: Wittig & HWE Reactions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Incomplete ylide formation due to insufficiently strong base or moisture. 2. The ylide is not stable under the reaction conditions. 3. The aldehyde is degrading under the basic conditions. | 1. Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. 2. Generate the ylide at low temperatures and add the aldehyde slowly. 3. For base-sensitive substrates, consider milder conditions such as those used in the Masamune-Roush modification of the HWE reaction (LiCl and an amine base).[2] |
| Formation of Multiple Products | 1. E/Z isomer mixture. 2. Aldol self-condensation of the aldehyde. | 1. For HWE reactions, stabilized ylides generally favor the (E)-alkene.[3] To favor the (Z)-alkene, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups.[2] 2. Add the aldehyde slowly to the pre-formed ylide to minimize its concentration. |
| Difficulty in Product Purification | 1. Presence of triphenylphosphine oxide (from Wittig). 2. Unreacted starting materials. | 1. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by conversion to a more easily separable derivative. 2. Optimize reaction stoichiometry and monitor for complete consumption of the limiting reagent by TLC or LC-MS. |
Yield Improvement Data (Illustrative)
While specific data for this compound is limited in readily available literature, the following table illustrates the potential impact of base and phosphonate structure on HWE reaction yields and selectivity for related systems.
| Entry | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | NaH | THF | 25 | 85 | >95:5 |
| 2 | Triethyl phosphonoacetate | DBU | MeCN | 25 | 90 | >95:5 |
| 3 | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 78 | <5:95 |
This table is a generalized representation based on typical HWE reaction outcomes and does not represent specific experimental results for this compound.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: General workflow for a Horner-Wadsworth-Emmons reaction.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The choice of reducing agent and control of reaction pH are critical for achieving high yields.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Incomplete imine/iminium ion formation. 2. Ineffective reducing agent. 3. Reduction of the aldehyde to the corresponding alcohol. | 1. Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid (e.g., Ti(i-PrO)₄) to drive imine formation. 2. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice.[4] For less reactive substrates, consider stronger reducing agents, but be mindful of selectivity. 3. Use a reducing agent that is selective for the imine/iminium ion over the aldehyde, such as NaBH(OAc)₃ or NaBH₃CN.[4] |
| Formation of Dialkylated Product | 1. The primary amine product is more nucleophilic than the starting amine and reacts further with the aldehyde. | 1. Use a stepwise procedure: first form the imine, then add the reducing agent.[5] 2. Use a large excess of the primary amine. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of alcohol byproduct. | 1. Ensure complete reaction by monitoring with TLC or LC-MS. 2. Optimize the choice of reducing agent for better selectivity. |
Yield Improvement Data (Illustrative)
The choice of reducing agent can significantly impact the yield of the reductive amination.
| Entry | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | None | 92 |
| 2 | Benzylamine | NaBH₃CN | MeOH | Acetic Acid | 85 |
| 3 | Morpholine | NaBH₄ | MeOH | None | 78 |
This table is a generalized representation based on typical reductive amination outcomes and does not represent specific experimental results for this compound.
Logical Relationship: Troubleshooting Reductive Amination
Caption: Troubleshooting logic for low yields in reductive amination.
Aldol & Knoevenagel Condensations
These base- or acid-catalyzed reactions form new carbon-carbon bonds. The electron-deficient nature of this compound makes it a good electrophile for these reactions.
Troubleshooting Guide: Aldol & Knoevenagel Condensations
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inappropriate catalyst (base or acid). 2. Reversible reaction equilibrium is unfavorable. 3. Steric hindrance. | 1. For Knoevenagel, piperidine or other amine bases are common.[6] For Aldol, a stronger base like NaOH or KOH may be needed. 2. Remove water as it forms (e.g., using a Dean-Stark trap) to drive the reaction forward. 3. Use a less sterically hindered nucleophile if possible. |
| Formation of Side Products | 1. Self-condensation of the enolizable partner. 2. Cannizzaro reaction of the aldehyde under strong basic conditions. | 1. Slowly add the enolizable component to a mixture of the aldehyde and the base. 2. Use a milder base or ensure the reaction temperature is not too high. |
| Product is an Aldol Addition Product, Not the Condensed Product | 1. Insufficient heating to promote dehydration. | 1. Increase the reaction temperature or add a catalytic amount of acid to facilitate the elimination of water. |
Yield Improvement Data (Illustrative)
Catalyst and solvent choice are critical in Knoevenagel condensations.
| Entry | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 85 |
| 2 | Ethyl Cyanoacetate | Basic Alumina | Toluene | 92 |
| 3 | Malononitrile | None | Water/Ethanol | 90-95 |
This table is a generalized representation based on typical Knoevenagel condensation outcomes and does not represent specific experimental results for this compound.
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for a Knoevenagel condensation reaction.
Section 3: Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in DCE (10 mL), add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with a Stabilized Ylide
This protocol describes a general procedure for the olefination of an aldehyde to form an (E)-alkene.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol outlines a simple procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 30-60 minutes).
-
If a precipitate has formed, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol and the Grignard formylation of 2-bromo-6-(trifluoromethyl)pyridine.
Route 1: Oxidation of (6-(Trifluoromethyl)pyridin-2-yl)methanol
Issue 1: Low Conversion of the Starting Alcohol
Question: My reaction shows a significant amount of unreacted (6-(trifluoromethyl)pyridin-2-yl)methanol. How can I improve the conversion to the desired aldehyde?
Answer:
Low conversion in the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol is a common issue that can be addressed by optimizing several reaction parameters. The choice of oxidant and reaction conditions are critical for driving the reaction to completion.
Possible Causes and Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. For solid-supported oxidants like manganese dioxide (MnO2), a significant excess is often required due to variations in activity.
-
Recommendation: Increase the molar equivalents of the oxidizing agent incrementally. For MnO2, start with a 5 to 10-fold excess by weight.
-
-
Low Activity of Oxidant: The activity of oxidants like MnO2 can degrade over time or vary between batches.
-
Recommendation: Use freshly activated MnO2 or a new batch from a reliable supplier. Activation can be performed by heating the MnO2 under vacuum.
-
-
Inadequate Reaction Time or Temperature: The oxidation may be sluggish under the current conditions.
-
Recommendation: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A modest increase in temperature may also improve the reaction rate, but be cautious of potential side reactions.[1]
-
-
Solvent Effects: The choice of solvent can influence the efficiency of the oxidation.
-
Recommendation: Dichloromethane (DCM) is a common solvent for MnO2 oxidations.[1] If solubility of the starting material is an issue, consider alternative solvents like chloroform or a co-solvent system.
-
Data Presentation: Comparison of Oxidizing Agents
| Oxidant | Typical Solvent | Temperature (°C) | Reaction Time (h) | Key Considerations |
| Manganese Dioxide (MnO2) | Dichloromethane, Chloroform | Room Temperature | 12-48 | Requires a large excess; activity can vary. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-6 | Stoichiometric amounts are often sufficient; can be mildly acidic. |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 1-4 | Fast and high-yielding; sensitive to moisture. |
Issue 2: Formation of 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Question: My product is contaminated with the corresponding carboxylic acid. How can I prevent this over-oxidation?
Answer:
The formation of 6-(trifluoromethyl)pyridine-2-carboxylic acid is a result of over-oxidation of the desired aldehyde. This is more likely to occur with stronger oxidizing agents or under harsh reaction conditions.
Possible Causes and Solutions:
-
Harsh Oxidizing Agent: Some oxidizing agents are more prone to over-oxidation.
-
Recommendation: Use a milder oxidizing agent. MnO2 is generally selective for the oxidation of primary alcohols to aldehydes.[1] PCC and DMP are also good choices for this transformation. Avoid stronger oxidants like potassium permanganate or chromic acid.
-
-
Prolonged Reaction Time or Elevated Temperature: Leaving the reaction for an extended period or at a higher temperature can promote the formation of the carboxylic acid.
-
Recommendation: Monitor the reaction closely by TLC or GC-MS and work up the reaction as soon as the starting material is consumed. Avoid excessive heating.
-
Purification Strategy:
If the carboxylic acid has formed, it can typically be removed by an aqueous basic wash during the workup.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and extracted into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Route 2: Grignard Formylation of 2-Bromo-6-(trifluoromethyl)pyridine
Issue 1: Low Yield of the Desired Aldehyde
Question: The yield of my Grignard formylation reaction is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields in Grignard reactions are often due to issues with the formation or stability of the Grignard reagent, or side reactions during the formylation step.
Possible Causes and Solutions:
-
Poor Grignard Reagent Formation: The presence of moisture or other electrophilic impurities can quench the Grignard reagent as it forms.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the magnesium turnings are of high quality.
-
-
Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can react with the solvent or other components of the reaction mixture.
-
Recommendation: Use an appropriate anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. Avoid solvents with acidic protons.
-
-
Inefficient Formylation: The reaction with the formylating agent (e.g., N,N-dimethylformamide, DMF) may not be optimal.
-
Recommendation: Add the formylating agent slowly at a low temperature (e.g., -78 °C) to control the exothermicity of the reaction. Use a sufficient excess of the formylating agent.
-
Issue 2: Presence of Bipyridine and Other Coupling Products
Question: My product is contaminated with high molecular weight impurities, likely from coupling reactions. How can I minimize these side products?
Answer:
The formation of bipyridine and other coupling products is a common side reaction in the preparation of pyridyl Grignard reagents.
Possible Causes and Solutions:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting bromopyridine.
-
Recommendation: Add the bromopyridine slowly to the magnesium turnings to maintain a low concentration of the starting material in the presence of the Grignard reagent.
-
-
Reaction with Solvent: The Grignard reagent can be deprotonated by some solvents, leading to side products.
-
Recommendation: Use a non-protic, anhydrous ether solvent like THF.
-
Purification Strategy:
These high molecular weight impurities can often be removed by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The expected impurities depend on the synthetic route:
-
Oxidation Route:
-
Unreacted starting material: (6-(trifluoromethyl)pyridin-2-yl)methanol
-
Over-oxidation product: 6-(trifluoromethyl)pyridine-2-carboxylic acid
-
-
Grignard Route:
-
Unreacted starting material: 2-bromo-6-(trifluoromethyl)pyridine
-
Protonated starting material: 2-(trifluoromethyl)pyridine
-
Coupling product: 6,6'-bis(trifluoromethyl)-2,2'-bipyridine
-
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the starting material, product, and some impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
Q3: What is a general purification method for this compound?
A3: The most common purification method is column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. For the removal of acidic or basic impurities, a preliminary aqueous wash (as described in the troubleshooting section) is recommended.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes, several safety precautions are necessary:
-
Trifluoromethylated Compounds: These can be volatile and should be handled in a well-ventilated fume hood.
-
Oxidizing Agents: PCC and DMP are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: These are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere, and appropriate quenching procedures should be in place.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is adapted from the synthesis of the 3-carboxaldehyde isomer.[1]
Materials:
-
(6-(Trifluoromethyl)pyridin-2-yl)methanol
-
Activated Manganese Dioxide (MnO2)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
To a solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM, add activated MnO2 (10.0 eq by weight).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of this compound via Grignard Formylation
This protocol is based on a general procedure for the formylation of halopyridines.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Magnesium Turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small amount of a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction has started, add the remaining bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add anhydrous DMF (3.0 eq) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).
Visualizations
Caption: Workflow for the oxidation synthesis of this compound.
Caption: Reaction pathway for the Grignard formylation synthesis.
Caption: Logical workflow for impurity analysis and developing a purification strategy.
References
stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, particularly under acidic conditions encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic conditions?
Q2: What are the potential degradation pathways for this compound in acid?
Under acidic conditions, potential degradation pathways for aldehydes and pyridines include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-(trifluoromethyl)pyridine-2-carboxylic acid. This can be promoted by oxidizing agents or even air, especially at elevated temperatures.
-
Polymerization/Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation or polymerization reactions, leading to the formation of complex mixtures and a decrease in the yield of the desired product.
-
Reactions involving the pyridine ring: While the pyridine ring is generally robust, prolonged exposure to strong acids and high temperatures could potentially lead to side reactions.
Q3: I am observing low yields in my reductive amination reaction using this compound. What could be the cause?
Low yields in reductive amination can stem from several factors:
-
Inefficient Imine/Iminium Ion Formation: Ensure the reaction pH is mildly acidic (typically pH 4-7) to facilitate imine formation without fully protonating the amine reactant.[1] The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.[1]
-
Degradation of the Aldehyde: If the reaction is run under harsh acidic conditions or for prolonged periods at elevated temperatures, the aldehyde may degrade.
-
Side Reactions: The aldehyde could be reduced by the reducing agent, or other side reactions may occur. Careful control of the stoichiometry and choice of reducing agent is crucial.[2]
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] Storage at 2-8°C is recommended.[3]
Troubleshooting Guides
Low Yield in Acid-Catalyzed Reactions (e.g., Reductive Amination, Pictet-Spengler)
| Potential Cause | Suggested Solution |
| Incorrect pH | Optimize the pH of the reaction mixture. For reductive aminations, a mildly acidic pH (4-7) is generally optimal to promote imine formation while minimizing amine protonation.[1] |
| Degradation of Aldehyde | Monitor the stability of the aldehyde under the reaction conditions separately. Consider lowering the reaction temperature or reducing the reaction time. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient Imine Formation | Add a dehydrating agent (e.g., molecular sieves, anhydrous MgSO₄) to remove water and drive the equilibrium towards the imine.[1] Monitor imine formation by TLC or NMR before adding the reducing agent in a stepwise protocol.[1] |
| Suboptimal Reducing Agent | For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective.[1] If using a stronger reducing agent like NaBH₄, ensure it is added after imine formation is complete to avoid reduction of the starting aldehyde.[1] |
| Impure Starting Materials | Ensure the purity of this compound and other reactants. Impurities can interfere with the reaction. |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | Oxidation of the aldehyde. | Run the reaction under an inert atmosphere. Avoid unnecessarily high temperatures and prolonged reaction times. Ensure solvents are degassed. |
| Unidentified Polar Impurities | Polymerization or self-condensation of the aldehyde. | Use the aldehyde immediately after purification. Consider adding it slowly to the reaction mixture. Optimize the reaction concentration. |
| Byproduct from Reaction with Solvent | Reaction of the aldehyde or intermediates with the solvent under acidic conditions. | Choose a stable, aprotic solvent for the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a general method to evaluate the stability of the aldehyde at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7)
-
Internal standard (e.g., a stable compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
In an NMR tube, mix a known volume of the stock solution with a known volume of the desired pH buffer.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analyze the spectra to determine the relative integration of the aldehyde proton signal compared to the internal standard signal over time. A decrease in the relative integration indicates degradation.
Data Presentation:
The results can be presented in a table showing the percentage of remaining aldehyde at different time points for various pH values and temperatures.
| Time (hours) | % Remaining Aldehyde (pH 4, 25°C) | % Remaining Aldehyde (pH 2, 25°C) | % Remaining Aldehyde (pH 4, 50°C) |
| 0 | 100 | 100 | 100 |
| 1 | 99 | 95 | 90 |
| 3 | 98 | 88 | 75 |
| 6 | 96 | 75 | 50 |
| 12 | 92 | 60 | 30 |
| 24 | 85 | 40 | 10 |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.)
Visualizations
Caption: A troubleshooting workflow for addressing issues with reactions involving this compound under acidic conditions.
Caption: Potential degradation pathways of this compound under acidic conditions.
References
stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)pyridine-2-carbaldehyde, particularly concerning its stability and reactivity under basic experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing unexpected product formation or decomposition of this compound in my reaction mixture containing a strong base. What could be the cause?
A1: this compound is susceptible to the Cannizzaro reaction under strongly basic conditions.[1] This molecule lacks α-hydrogens, making it a prime candidate for this base-induced disproportionation. The reaction results in the formation of two new products: 6-(trifluoromethyl)pyridin-2-yl)methanol and 6-(trifluoromethyl)picolinic acid.[1][2] The presence of the strongly electron-withdrawing trifluoromethyl group is known to accelerate the rate of the Cannizzaro reaction, making this a likely side reaction even under moderately basic conditions.[3][4][5]
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction. If the desired reaction does not require strongly basic conditions, consider using a weaker base or a buffered system.
-
Temperature Management: The Cannizzaro reaction is often promoted by higher temperatures. Running your experiment at a lower temperature may help to minimize this side reaction.
-
Reaction Time: Extended reaction times can lead to a greater extent of the Cannizzaro reaction. Monitor your reaction progress and work it up as soon as the desired transformation is complete.
-
Alternative Reagents: If possible, explore alternative synthetic routes that avoid the use of strong bases with this aldehyde.
Q2: I am trying to perform a reaction involving the aldehyde group of this compound with a primary amine under basic conditions, but I am getting low yields of the desired imine.
A2: The formation of an imine (Schiff base) from an aldehyde and a primary amine is a pH-dependent process. While a basic environment can deprotonate the amine, making it a better nucleophile, excessively high pH can be detrimental. Under strongly basic conditions, the Cannizzaro reaction will compete with imine formation, consuming your starting aldehyde. Moreover, the optimal pH for imine formation is typically around 4.5-5. At high pH, the removal of the hydroxyl group from the hemiaminal intermediate is slow, hindering the formation of the imine.
Troubleshooting Steps:
-
Optimize pH: The ideal pH for imine formation is a balance between having a sufficiently nucleophilic amine and facilitating the dehydration step. Experiment with a pH range of 4.5-7.
-
Catalytic Acid: Consider using a catalytic amount of a weak acid to promote the dehydration step of imine formation.
-
Azeotropic Removal of Water: If the reaction conditions allow, removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the imine product.
Q3: Is this compound stable for long-term storage?
A3: this compound is a solid that should be stored in a cool, dry place. Like many aldehydes, it can be sensitive to air and light over extended periods, potentially leading to oxidation to the corresponding carboxylic acid. It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The trifluoromethyl group generally imparts good thermal and chemical stability to the pyridine ring.[6]
Potential Reaction Pathway Under Basic Conditions
The primary pathway for the instability of this compound under strong basic conditions is the Cannizzaro reaction. The diagram below illustrates the key steps of this transformation.
Caption: The Cannizzaro reaction of this compound.
Summary of Stability and Reactivity
| Condition | Stability/Reactivity of this compound | Potential Products |
| Strongly Basic (e.g., concentrated NaOH, KOH) | Unstable; undergoes Cannizzaro reaction. The rate is enhanced by the electron-withdrawing CF₃ group. | 6-(Trifluoromethyl)pyridin-2-yl)methanol and the salt of 6-(Trifluoromethyl)picolinic acid. |
| Mildly Basic (e.g., NaHCO₃, Et₃N) | Generally more stable, but the potential for slow Cannizzaro reaction exists, especially at elevated temperatures. Can participate in reactions like imine formation. | Desired product (e.g., imine) or slow decomposition to Cannizzaro products. |
| Acidic | Generally stable. The aldehyde can participate in acid-catalyzed reactions such as acetal formation or imine formation (optimal pH ~4.5-5). | Products of acid-catalyzed reactions. |
| Neutral | Stable under standard storage conditions (cool, dark, inert atmosphere). | No reaction. |
Experimental Protocols Cited in Literature
General Protocol for Cannizzaro Reaction:
-
Dissolution: The aldehyde is dissolved in a suitable solvent, such as methanol or a mixture of an organic solvent and water.
-
Base Addition: A concentrated aqueous solution of a strong base (e.g., 50% NaOH or KOH) is added to the aldehyde solution. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction: The mixture is stirred vigorously at room temperature or with gentle heating for a period ranging from several hours to overnight. Reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Work-up:
-
The reaction mixture is diluted with water.
-
The alcohol product can typically be extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration or extracted with an organic solvent.
-
-
Purification: Both the alcohol and carboxylic acid products are then purified by standard techniques such as recrystallization or column chromatography.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Welcome to Chem Zipper.com......: CANNIZZARO REACTION: DISPROPORTIONATION: [chemzipper.com]
- 5. In a Cannizzaro reaction, the intermediate that will be best hydride dono.. [askfilo.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of 6-(Trifluoromethyl)pyridine-2-carbaldehyde in experimental settings.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Upon Storage or in Solution
Symptoms:
-
Noticeable change in color of the solid or solution (e.g., from colorless/white to yellow or brown).
-
Presence of new, unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).
-
Reduced yield or incomplete reaction in subsequent synthetic steps.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. Minimize headspace in storage vials. |
| Hydrolysis/Hydration: Presence of water can lead to the formation of the hydrate, which may affect reactivity or analytical results. | Use anhydrous solvents and handle the compound in a dry environment (e.g., glovebox or under a stream of dry inert gas). |
| Light Exposure: Aromatic aldehydes can be sensitive to light, which can catalyze degradation pathways. | Store the compound in an amber vial or protect it from light by wrapping the container in aluminum foil.[1] |
| Elevated Temperatures: High temperatures can accelerate decomposition. The product is known to be heat sensitive.[1] | Store the compound at the recommended temperature of 2-8°C.[2] Avoid unnecessary exposure to high temperatures during experiments. |
| Basic Conditions: In the presence of a strong base, non-enolizable aldehydes can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid. | Avoid strongly basic conditions if the aldehyde is the desired reactant. If a basic reagent is necessary, consider slow addition at low temperatures. |
| Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acidic or basic catalysts, or upon prolonged storage. | Store the compound in a pure form. Avoid contact with strong acids or bases during storage. If polymerization is suspected, purification by chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow. Can I still use it?
A yellow discoloration often indicates the formation of degradation products. While it might still be usable for some applications, it is highly recommended to assess the purity of the compound before use, for example, by HPLC or NMR. If significant impurities are detected, purification (e.g., by column chromatography) may be necessary to ensure reliable and reproducible experimental results.
Q2: What are the primary degradation products I should look for?
The most common degradation products are the corresponding carboxylic acid (6-(Trifluoromethyl)picolinic acid) from oxidation, and the alcohol ( (6-(Trifluoromethyl)pyridin-2-yl)methanol) and carboxylic acid from the Cannizzaro reaction under basic conditions. Depending on the conditions, polymeric materials may also form.
Q3: How should I properly store this compound for long-term stability?
For optimal long-term stability, store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The container should be protected from light.
Q4: Is this compound compatible with protic solvents like methanol or ethanol?
While it is soluble in many common organic solvents, be aware that protic solvents can participate in reactions with aldehydes (e.g., acetal formation under acidic conditions). If using protic solvents, ensure they are anhydrous and consider the reaction conditions carefully. For storage of solutions, aprotic solvents like THF or dichloromethane are generally preferred.
Q5: The trifluoromethyl group is electron-withdrawing. How does this affect the aldehyde's reactivity and stability?
The strongly electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon in the aldehyde.[3][4][5][6] This makes the aldehyde more reactive towards nucleophiles. While this can be beneficial for desired reactions, it may also make the compound more susceptible to nucleophilic attack by water or other nucleophiles present as impurities, potentially leading to faster degradation if not handled properly.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 270 nm. |
| Injection Volume | 10 µL. |
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: The purity can be estimated by the relative peak area of the main component. The presence of degradation products will be indicated by additional peaks, which typically have different retention times.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and the stability of the compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis:
After exposure to the stress conditions, analyze the samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
References
- 1. geneseo.edu [geneseo.edu]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. biomedres.us [biomedres.us]
troubleshooting failed reactions with 6-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions with 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting
A failed or low-yielding reaction can be attributed to a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The following diagram outlines a general workflow for diagnosing problematic reactions.
Caption: General troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Reagent & Stability
Q1: My this compound appears discolored. Can I still use it?
A1: Discoloration (often to a yellow or brown solid) can indicate decomposition or the presence of impurities. It is recommended to purify the aldehyde before use, for example, by recrystallization or column chromatography. The purity can be checked by NMR spectroscopy or melting point determination. Using impure starting material is a common cause of low yields and side product formation.
Q2: How stable is this compound?
A2: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air for prolonged periods. The electron-deficient nature of the pyridine ring in this compound, due to the trifluoromethyl group, can also influence its stability and reactivity. It is best stored under an inert atmosphere at a low temperature (2-8°C is often recommended).
Reaction Specific Issues
Q3: I am attempting a reductive amination and observing a low yield of the desired amine. What are the common causes?
A3: Low yields in reductive aminations with this substrate can be due to several factors:
-
Imine Formation Equilibrium: The formation of the imine intermediate may not be favorable. This can sometimes be shifted by removing water using a dehydrating agent (e.g., molecular sieves) or by using a solvent in which water is azeotropically removed.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the imine over the aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde.
-
Reaction pH: The pH of the reaction is crucial for imine formation. A slightly acidic medium is often optimal.
-
Aldehyde Reactivity: The electron-withdrawing trifluoromethyl group makes the aldehyde carbonyl carbon highly electrophilic, which should favor imine formation. However, it can also make the resulting imine more susceptible to hydrolysis or other side reactions.
Q4: My Wittig reaction is not proceeding to completion, and I see unreacted aldehyde. How can I improve this?
A4: Incomplete conversion in a Wittig reaction can be due to:
-
Ylide Instability: The phosphorus ylide might be unstable under the reaction conditions. It is often best to generate the ylide in situ and add the aldehyde solution to it.
-
Base Strength: The choice of base for deprotonating the phosphonium salt is crucial. A sufficiently strong base (e.g., n-BuLi, NaH, or a strong non-nucleophilic base) is required to generate the ylide.
-
Steric Hindrance: While less of an issue with an aldehyde, steric hindrance around the ylide or the aldehyde can slow down the reaction.
-
Ylide Reactivity: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures or longer reaction times, especially with electron-deficient aldehydes.
Q5: I am trying to perform an aldol condensation, but the reaction is messy with multiple products. What could be the issue?
A5: Aldol condensations can be complex. A messy reaction profile could be due to:
-
Self-Condensation: If the other carbonyl component also has α-hydrogens, self-condensation can compete with the desired crossed aldol reaction.
-
Multiple Enolizable Positions: If the ketone partner has multiple enolizable positions, a mixture of regioisomers can be formed.
-
Reaction Control: Aldol reactions are often thermodynamically or kinetically controlled. The reaction temperature, base, and addition order can significantly influence the product distribution. For crossed aldol reactions involving an aldehyde with no α-hydrogens like this compound, it should only act as the electrophile, simplifying the reaction. Ensure your other carbonyl component is added slowly to the reaction mixture containing the aldehyde and the base to favor the crossed product.
Experimental Protocols & Data
The following are representative protocols for key reactions involving this compound. Note that optimization may be required for specific substrates and scales.
Reductive Amination
This protocol describes the reaction of this compound with a primary amine using sodium triacetoxyborohydride.
Caption: Reductive Amination Experimental Workflow.
Methodology:
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Solvent | Anhydrous DCE, THF |
| Reducing Agent | NaBH(OAc)₃ |
| Temperature | 0°C to Room Temperature |
| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1 : 1.1 : 1.5 |
| Typical Reaction Time | 2 - 12 hours |
| Workup | Aqueous NaHCO₃ quench |
Wittig Reaction
This protocol outlines the formation of an alkene from this compound and a phosphorus ylide.
Methodology:
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 eq).
-
Stir the mixture at 0°C to room temperature for 1-2 hours to generate the ylide.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C or 0°C) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir and warm to room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
| Parameter | Condition |
| Solvent | Anhydrous THF, Diethyl Ether |
| Base | n-BuLi, NaH, KHMDS |
| Temperature | -78°C to Room Temperature |
| Stoichiometry (Aldehyde:Phosphonium Salt:Base) | 1 : 1.1 : 1.1 |
| Typical Reaction Time | 1 - 24 hours |
| Workup | Aqueous NH₄Cl quench |
Aldol Condensation
This protocol describes a base-catalyzed crossed aldol condensation between this compound and a ketone.
Methodology:
-
To a solution of this compound (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, THF, or water), add a catalytic amount of a base (e.g., NaOH, KOH, or LDA) at a controlled temperature (e.g., 0°C or room temperature).
-
Stir the reaction mixture until the aldehyde is consumed (monitor by TLC or LC-MS).
-
If the aldol addition product is desired, quench the reaction at this stage with a mild acid (e.g., saturated aqueous NH₄Cl).
-
If the condensed enone product is desired, the reaction may be heated to facilitate dehydration.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Condition |
| Solvent | Ethanol, THF, Water |
| Base | NaOH, KOH, LDA |
| Temperature | 0°C to Reflux |
| Stoichiometry (Aldehyde:Ketone) | 1 : 1.0-1.2 |
| Typical Reaction Time | 1 - 12 hours |
| Workup | Mild acid quench (e.g., NH₄Cl) |
Technical Support Center: Catalyst Selection for 6-(Trifluoromethyl)pyridine-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 6-(Trifluoromethyl)pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
This compound is a versatile building block. Its aldehyde functional group is highly reactive and participates in a variety of catalytic transformations, including:
-
Condensation Reactions: Such as the Knoevenagel condensation, to form new carbon-carbon double bonds.[1][2]
-
Wittig and Related Reactions: For the synthesis of alkenes.[3][4][5]
-
Asymmetric Synthesis: Including enantioselective additions to the carbonyl group to create chiral centers. This often involves organocatalysis or photoredox catalysis.[6][7][8]
-
Reduction Reactions: Catalytic hydrogenation, transfer hydrogenation, or hydrosilylation to form the corresponding alcohol.[9]
-
Oxidation Reactions: To synthesize the corresponding carboxylic acid.
Q2: How do I select a catalyst for a Knoevenagel condensation with this aldehyde?
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The choice of catalyst depends on the desired reaction conditions and the reactivity of the substrates.
-
Basic Catalysts: Amines (like piperidine), alkali hydroxides, and ammonium salts are commonly used in organic solvents.[1]
-
Lewis Acids: Catalysts like ZnCl₂, CuCl₂, and LaCl₃ can be effective, particularly under solvent-free conditions.[1]
-
Heterogeneous Catalysts: Solid-supported catalysts such as SeO₂/ZrO₂ or metal-organic frameworks (MOFs) offer advantages like easy recovery and recyclability.[1][10]
-
Catalyst-Free Conditions: For highly reactive methylene compounds, the reaction can sometimes proceed without a catalyst in a water-ethanol mixture at room temperature, which is an environmentally friendly approach.[2]
Q3: What are the key considerations for a successful Wittig reaction?
The Wittig reaction converts the aldehyde to an alkene using a phosphonium ylide. While the reaction is robust, key considerations include:
-
Ylide Generation: The phosphonium ylide is typically prepared by reacting an alkyl halide with triphenylphosphine followed by deprotonation with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[5]
-
Stereoselectivity: The structure of the ylide influences the E/Z stereochemistry of the resulting alkene. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
-
Catalytic Variants: To improve atom economy and simplify purification, catalytic versions of the Wittig reaction have been developed. These systems often use a phosphine oxide pre-catalyst that is reduced in situ.[4] Modifications using tributylarsine or tri-n-butylphosphine with additives like tetrabutylammonium fluoride (Bu₄NF) have also been reported.[11]
Q4: Which catalysts are recommended for asymmetric synthesis?
For creating chiral molecules, several catalytic systems are effective for reactions with aldehydes like this compound.
-
Organocatalysis: Chiral secondary amines (e.g., proline derivatives) can activate aldehydes to form enamine intermediates for asymmetric α-functionalization.[6][7] Chiral phosphoric acids, sometimes used in synergy with a Lewis acid like MgSO₄, are effective for asymmetric annulation reactions.[8]
-
Photoredox Catalysis: This approach uses light to generate radical species under mild conditions. Iridium (e.g., Ir(ppy)₂(dtb-bpy)⁺) and Ruthenium (e.g., Ru(bpy)₃²⁺) complexes are common photocatalysts used in combination with an organocatalyst for enantioselective α-trifluoromethylation of aldehydes.[6][7][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Knoevenagel Condensation | 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Steric hindrance from the trifluoromethyl group.4. Reversibility of the reaction. | 1. Test a different class of catalyst (e.g., switch from a base to a Lewis acid).[1]2. Increase reaction temperature or extend the reaction time.3. Use a more reactive active methylene compound.4. Remove water as it forms using a Dean-Stark apparatus if applicable. |
| Poor Enantioselectivity in Asymmetric Reaction | 1. Non-optimal catalyst structure or loading.2. Incorrect solvent or temperature.3. Racemization of the product under reaction conditions.[7]4. Presence of impurities (e.g., water). | 1. Screen different chiral catalysts or ligands. Adjust catalyst loading.2. Optimize solvent polarity and reaction temperature (lower temperatures often improve selectivity).[7]3. Check product stability. If racemization occurs, reduce reaction time or temperature.[7]4. Ensure all reagents and solvents are anhydrous. |
| Photoredox Reaction Not Initiating | 1. Insufficient light source (wrong wavelength or intensity).2. Degraded or unsuitable photocatalyst.3. Presence of oxygen or other radical quenchers.4. Incorrect redox potential of the catalyst for the substrate.[12] | 1. Ensure the light source matches the absorption spectrum of the photocatalyst (e.g., household fluorescent bulbs can be effective).[6][12]2. Use a fresh or purified photocatalyst. Consider a catalyst with a longer-lived excited state, like Ir(Fppy)₃.[12]3. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen).4. Consult literature for the redox potentials and select a catalyst that can efficiently reduce the trifluoromethyl source.[12] |
| Catalyst is Difficult to Remove or Recycle | 1. Homogeneous catalyst is soluble in the product mixture. | 1. Switch to a heterogeneous catalyst, such as a metal-organic framework (MOF) or a catalyst supported on a solid phase (e.g., Al(III)/ZrO₂).[10][13]2. These can often be recovered by simple filtration and reused for multiple cycles.[10] |
Data Presentation
Table 1: Catalyst Systems for Asymmetric α-Trifluoromethylation of Aldehydes
This table summarizes data for the enantioselective α-trifluoromethylation of aldehydes, a reaction class applicable to substrates like this compound, using a combination of photoredox and organocatalysis.
| Photocatalyst | Organocatalyst | Trifluoromethyl Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(bpy)₃²⁺ | Imidazolidinone 10 | CF₃I | DMF | -20 | 51 | Racemic | [7] |
| Ir(ppy)₂(dtb-bpy)⁺ | Imidazolidinone 2 | CF₃I | DMF | -20 | 79 | 99 | [7] |
Data adapted from studies on general aldehydes, demonstrating the principle of catalyst combination.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Knoevenagel Condensation
This protocol is adapted from a general method for pyridinecarbaldehydes and can be applied to this compound with active methylene compounds.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound in a 1:1 mixture of H₂O and EtOH (e.g., 5 mL total volume).
-
Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Work-up: Upon completion, the solid product often precipitates. Collect the product by filtration.
-
Purification: Wash the collected solid with cold water or a cold H₂O:EtOH mixture. If necessary, recrystallize the product from a suitable solvent (e.g., 50% H₂O:EtOH) to obtain the pure alkene.[2]
Protocol 2: General Procedure for Asymmetric α-Trifluoromethylation via Photoredox Organocatalysis
This protocol is based on a general method for the enantioselective trifluoromethylation of aldehydes.[6][7]
-
Reaction Setup: To an oven-dried vial, add the photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)⁺PF₆⁻, 1 mol%) and the chiral amine organocatalyst (e.g., an imidazolidinone derivative, 20 mol%).
-
Reagent Addition: Add the aldehyde substrate (1.0 mmol), the trifluoromethyl source (e.g., CF₃I, 1.5 mmol), and a base (e.g., 2,6-lutidine, 1.2 mmol).[7]
-
Solvent and Degassing: Add the anhydrous solvent (e.g., DMF) and degas the mixture by sparging with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a 26W compact fluorescent lamp) and stir at the desired temperature (e.g., -20 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify by flash column chromatography on silica gel to isolate the enantioenriched α-trifluoromethyl aldehyde.
Visualizations
Caption: Decision tree for selecting a catalyst based on the desired chemical transformation.
Caption: General experimental workflow for a catalyzed reaction.
Caption: Simplified catalytic cycle for photoredox trifluoromethylation.
References
- 1. jocpr.com [jocpr.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Unexpected catalyst for Wittig-type and dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric [3 + 3] Annulation to Construct Trifluoromethylated Pyrazolo[3,4- b]pyridin-6-ones via Chiral Phosphoric Acid and MgSO4 Synergistic Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 6-(Trifluoromethyl)pyridine-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The information is designed to help you diagnose and resolve problems related to byproduct formation, low yields, and unexpected reaction outcomes.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common reactions involving this compound.
Issue 1: Low or No Yield in Reductive Amination
Question: I am performing a reductive amination with this compound and a primary amine, but I am observing a low yield of the desired secondary amine. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Incomplete Imine Formation: The initial condensation between the aldehyde and the amine to form the imine may be slow or incomplete.
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.
-
Solution: Increase the reaction time for the imine formation step before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
-
Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol (6-(Trifluoromethyl)pyridin-2-yl)methanol) before it can react with the amine.
-
Solution: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solution: If using a stronger reducing agent like sodium borohydride (NaBH₄), add it portion-wise at a low temperature (e.g., 0 °C) after confirming imine formation is complete.
-
-
Cannizzaro Reaction: Under basic conditions, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.
-
Solution: Maintain a neutral or slightly acidic pH (around 5-6) during the reaction. The use of NaBH(OAc)₃ often provides a buffered system. Avoid strong bases.
-
-
Dialkylation: The desired secondary amine product can react further with the aldehyde to form a tertiary amine, especially if the aldehyde is used in excess.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aldehyde.
-
Solution: Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent.
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting logic for low yield in reductive amination.
Issue 2: Complex Mixture and Low Yield in Wittig Reaction
Question: I am attempting a Wittig reaction with this compound and a phosphonium ylide, but I am getting a complex mixture of products and a low yield of the desired alkene. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Ylide Instability/Decomposition: The phosphonium ylide may be unstable under the reaction conditions, leading to decomposition and side reactions.
-
Solution: Generate the ylide in situ at a low temperature (e.g., -78 °C to 0 °C) and use it immediately.
-
Solution: Ensure strictly anhydrous and inert conditions, as ylides are sensitive to moisture and oxygen.
-
-
Cannizzaro Reaction: If a strong base is used to generate the ylide, the excess base can promote the Cannizzaro reaction of the aldehyde.
-
Solution: Use a base that is just strong enough to deprotonate the phosphonium salt, and use it in a stoichiometric amount. For stabilized ylides, weaker bases like sodium carbonate or triethylamine can be effective.
-
Solution: Add the aldehyde to the pre-formed ylide solution slowly at a low temperature.
-
-
Low Aldehyde Reactivity: The electron-withdrawing trifluoromethyl group can reduce the electrophilicity of the aldehyde carbonyl group, making the reaction sluggish.
-
Solution: Use a more reactive, non-stabilized ylide if the desired stereochemistry allows.
-
Solution: Increase the reaction temperature after the initial addition at low temperature.
-
-
Difficult Purification: The byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene, leading to what appears to be a complex mixture and a low isolated yield.
-
Solution: TPPO can be removed by precipitation from a nonpolar solvent like hexane or by chromatography on silica gel.
-
Solution: In some cases, washing the organic extract with a dilute acid solution can help to remove basic impurities.
-
Wittig Reaction Troubleshooting Flow
Caption: Troubleshooting logic for complex mixtures in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions with this compound under basic conditions?
A1: The most common byproduct under basic conditions is a result of the Cannizzaro reaction. Since this compound lacks alpha-hydrogens, it can undergo disproportionation in the presence of a strong base to yield (6-(Trifluoromethyl)pyridin-2-yl)methanol and 6-(Trifluoromethyl)picolinic acid. This is a significant consideration when choosing reaction conditions, particularly for reactions like the Wittig olefination where a strong base is often used to generate the ylide.
Q2: How does the trifluoromethyl group affect the reactivity of the aldehyde?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects on the reactivity of the aldehyde:
-
Increased Electrophilicity: The -CF₃ group withdraws electron density from the pyridine ring and the aldehyde carbonyl group, making the carbonyl carbon more electrophilic and generally more reactive towards nucleophiles.
-
Increased Acidity of Adjacent Protons (if any): While this specific aldehyde has no α-protons, in related structures, the -CF₃ group would increase the acidity of any α-protons, which can influence enolate formation in reactions like the aldol condensation.
Q3: Are there any specific storage recommendations for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Due to its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and degradation over time.
Q4: Can this compound undergo self-condensation?
A4: No, this compound cannot undergo a self-aldol condensation reaction. The aldol condensation requires the presence of at least one α-hydrogen to the carbonyl group for enolate formation. Since this aldehyde lacks α-hydrogens, it is not enolizable and therefore cannot act as the nucleophilic partner in a self-condensation reaction.
Data Presentation
Table 1: Potential Byproducts in Common Reactions of this compound
| Reaction Type | Potential Byproduct | Structure of Byproduct | Conditions Favoring Formation | Mitigation Strategy |
| Reductive Amination | Over-reduction Product | (6-(Trifluoromethyl)pyridin-2-yl)methanol | Use of strong, non-selective reducing agents (e.g., NaBH₄) before imine formation. | Use a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃). |
| Reductive Amination | Dialkylation Product | Tertiary Amine | Excess aldehyde, prolonged reaction time after initial product formation. | Use a slight excess of the primary amine. |
| Wittig Reaction | Cannizzaro Products | (6-(Trifluoromethyl)pyridin-2-yl)methanol and 6-(Trifluoromethyl)picolinic acid | Strong basic conditions. | Use stoichiometric amounts of a suitable base; add aldehyde to pre-formed ylide. |
| Wittig Reaction | Triphenylphosphine Oxide | TPPO | Inherent to the Wittig reaction. | Chromatographic separation or precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and the primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq) in a suitable solvent such as toluene or tetrahydrofuran (THF).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the starting aldehyde is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
Potential Byproduct Formation Pathways
Caption: Common byproduct formation pathways from this compound.
Validation & Comparative
A Comparative Guide to Purity Assessment of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work and the quality of the final product. This guide provides a comprehensive comparison of analytical methods for the purity assessment of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Challenges
This compound presents unique analytical challenges due to its combination of a polar pyridine ring, a reactive aldehyde group, and a strongly electronegative trifluoromethyl group. An ideal analytical method should be able to separate the main component from potential impurities, which may include starting materials, by-products from the synthesis, and degradation products. Common impurities can arise from the oxidation of the corresponding alcohol, (6-(Trifluoromethyl)pyridin-2-yl)methanol, or over-oxidation to the carboxylic acid, 6-(Trifluoromethyl)pyridine-2-carboxylic acid.[1]
Comparison of Analytical Methods
A summary of the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for the purity assessment of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[2][3] | Quantitative determination based on the direct proportionality between the integral of the ¹⁹F NMR signal and the number of fluorine nuclei.[4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for separating a wide range of polar and non-polar impurities.[2][5] | Suitable for volatile and thermally stable compounds.[2][5] May require derivatization for less volatile impurities. | Applicable to any fluorine-containing compound in solution. Provides structural information and quantification without the need for a reference standard of the analyte. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | Excellent selectivity, especially with mass spectrometric detection, which provides mass-to-charge ratio information. | Highly selective for fluorine-containing compounds, with a wide chemical shift range that minimizes signal overlap.[6] |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector (e.g., UV, MS). | Very high sensitivity, often reaching pg or fg levels, particularly with selected ion monitoring (SIM).[7] | Moderate sensitivity compared to chromatographic methods, typically in the mg/mL to µg/mL range.[4] |
| Quantification | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. | Can provide absolute quantification against an internal standard of known purity, without needing a standard of the analyte itself.[8] |
| Sample Throughput | Moderate; typical run times are 10-60 minutes.[2] | High; typical run times are a few minutes to 30 minutes.[2] | Low to moderate; requires longer acquisition times for good signal-to-noise, especially for dilute samples. |
| Cost | Moderate to high initial and operational costs due to solvent consumption and column replacement.[2] | Lower initial and operational costs compared to HPLC, primarily due to the use of gases instead of solvents.[2] | High initial instrument cost, but lower operational costs as it requires minimal solvent and no chromatographic columns. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is proposed for the simultaneous assay and impurity profiling of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: PDA detection from 200-400 nm; quantification at the maximum absorption wavelength of the analyte.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
For purity analysis, prepare a sample solution at a concentration of 0.1 mg/mL by diluting the stock solution with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the main component and any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
This method provides an absolute purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
NMR Parameters:
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing fluorine nucleus in the sample (a delay of 30-60 seconds is often sufficient).
-
Acquisition Time: ≥ 3 seconds.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of >100:1 for the signals of interest.
-
Spectral Width: Sufficient to cover all fluorine signals (e.g., -50 to -80 ppm).[9][10]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube.[8] The internal standard should have a known purity and its ¹⁹F signal should not overlap with the analyte's signal.
-
Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.
-
Gently mix the sample until a homogeneous solution is obtained.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizations
Caption: General workflow for the purity assessment of this compound.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust technique for routine quality control, capable of separating a wide range of potential impurities.
-
GC-MS offers high sensitivity and is particularly useful for identifying and quantifying volatile impurities.
-
¹⁹F qNMR stands out as a powerful tool for absolute purity determination and for the orthogonal verification of results from chromatographic methods, as it does not require a reference standard of the analyte.
For comprehensive purity profiling, a combination of these techniques is recommended. For instance, HPLC can be used as the primary method for quantification and impurity profiling, with GC-MS employed to analyze for volatile impurities and ¹⁹F qNMR used for independent purity confirmation and structural elucidation of any significant unknown impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
A Comparative Guide to the HPLC Analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and robust analysis of key chemical intermediates is paramount. 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, requires reliable analytical methods to ensure its purity and stability. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, presenting both a direct reverse-phase HPLC approach and an alternative method involving derivatization.
Performance Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of two potential methods for the analysis of this compound.
| Parameter | Method 1: Direct Reverse-Phase HPLC | Method 2: Pre-column Derivatization with DNPH |
| Principle | Separation based on polarity | Separation of the 2,4-dinitrophenylhydrazone derivative |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water with 0.1% Formic Acid | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV at ~270 nm | UV at ~360 nm |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) followed by extraction |
| Advantages | Simple, fast sample preparation | Increased sensitivity and selectivity, derivative is more stable |
| Disadvantages | Potential for poor peak shape due to basicity of pyridine ring, lower sensitivity | More complex and time-consuming sample preparation, potential for artifacts from derivatizing agent |
Experimental Protocols
Method 1: Direct Reverse-Phase HPLC Analysis
This method is suitable for the rapid analysis of relatively pure samples of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound standard
-
Sample for analysis
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Method 2: HPLC Analysis after Pre-column Derivatization with DNPH
This method is recommended for trace analysis or when higher sensitivity and selectivity are required. Aldehydes react with 2,4-dinitrophenylhydrazine (DNPH) to form stable, colored derivatives that can be detected at higher wavelengths with greater sensitivity.[1][2][3]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (solution in acidified acetonitrile)
-
This compound standard
-
Sample for analysis
2. Derivatization Procedure:
-
To a known amount of the sample or standard, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
The resulting 2,4-dinitrophenylhydrazone derivative can be extracted if necessary, for example, with hexane or another suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the two described analytical methods.
Caption: Workflow for Direct HPLC Analysis.
Caption: Workflow for HPLC Analysis with DNPH Derivatization.
Alternative Analytical Techniques
While HPLC is a powerful and common technique, other methods can also be employed for the analysis of this compound.
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a suitable alternative.[4] GC-MS would provide both quantification and structural confirmation.
-
Supercritical Fluid Chromatography (SFC): For chiral analysis or for achieving faster separations, SFC could be explored, particularly for the separation of potential isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for a reference standard of the analyte itself.
The choice of the analytical method will ultimately be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the nature of the sample matrix. The provided HPLC methods offer robust and reliable starting points for the routine analysis of this compound in a research or quality control setting.
References
A Comparative Guide to the GC-MS Analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde and its non-fluorinated analog, pyridine-2-carbaldehyde, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The inclusion of a trifluoromethyl group significantly alters the physicochemical properties of the parent molecule, impacting its chromatographic behavior and mass spectrometric fragmentation. This guide offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in the analysis of these and similar compounds.
Introduction
Pyridine-2-carbaldehyde is a versatile heterocyclic aldehyde used in the synthesis of various pharmaceuticals and ligands. The introduction of a trifluoromethyl (-CF3) group, as in this compound, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable modification in drug discovery. Understanding the analytical characteristics of such fluorinated analogs is crucial for their identification, quantification, and quality control.
Physicochemical Properties
The trifluoromethyl group is a strong electron-withdrawing group, which influences the volatility and polarity of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 181 | Polar |
| This compound | C₇H₄F₃NO | 175.11[1] | Not available | Likely more volatile, less polar than parent |
GC-MS Analysis: A Comparative Overview
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like pyridine aldehydes. The separation on a GC column is based on the compound's boiling point and interaction with the stationary phase, while the mass spectrometer provides structural information based on the fragmentation pattern upon electron ionization.
Expected Chromatographic Behavior
Due to the presence of the -CF3 group, this compound is expected to be more volatile and potentially less polar than pyridine-2-carbaldehyde. This would likely result in a shorter retention time on a non-polar or mid-polar GC column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
Mass Spectrometry Fragmentation Analysis
The mass spectra of these two compounds will show distinct differences, primarily due to the presence of the trifluoromethyl group.
Pyridine-2-carbaldehyde:
The electron ionization (EI) mass spectrum of pyridine-2-carbaldehyde is characterized by a prominent molecular ion peak (M+) at m/z 107. Key fragment ions arise from the loss of the formyl radical (-CHO), resulting in a peak at m/z 78 (pyridine radical cation), which is often the base peak. Other significant fragments can be observed at m/z 51 and 52, corresponding to the fragmentation of the pyridine ring.
This compound:
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 175. The fragmentation pattern will be influenced by the stable trifluoromethyl group. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds include the loss of a fluorine atom (M-19), a CF2 group (M-50), or the entire CF3 group (M-69). The loss of the formyl radical (-CHO) would lead to a fragment at m/z 146. The relative abundance of these fragments will be indicative of the compound's structure.
Table 1: Predicted and Observed GC-MS Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Retention Time Behavior |
| Pyridine-2-carbaldehyde | 107 | 79, 78, 52, 51[2][3] | Longer retention time |
| This compound | 175 | 146 (M-CHO), 126 (M-CHO-HF), 106 (M-CF3), 78 | Shorter retention time |
Experimental Protocol: GC-MS Analysis of Pyridine Aldehydes
This protocol provides a general framework for the GC-MS analysis of pyridine aldehydes and can be adapted based on the specific instrumentation and analytical goals.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions (1 mg/mL) of pyridine-2-carbaldehyde and this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve covering the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-300
Workflow and Data Analysis
The following diagram illustrates the typical workflow for the GC-MS analysis of pyridine aldehydes.
Conclusion
The GC-MS analysis of this compound presents a clear distinction from its non-fluorinated counterpart, pyridine-2-carbaldehyde. The presence of the trifluoromethyl group leads to predictable changes in retention time and mass spectral fragmentation patterns. By understanding these differences and employing a robust analytical protocol, researchers can confidently identify and quantify these important heterocyclic aldehydes in various matrices. This guide provides the necessary framework for such analyses, empowering scientists in the fields of chemistry, pharmacology, and drug development.
References
Unambiguous Structure Confirmation of 6-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 6-(Trifluoromethyl)pyridine-2-carbaldehyde derivatives, offering supporting experimental data and detailed protocols to ensure accurate and reproducible results.
The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical agents.[1] The precise positioning of the trifluoromethyl group on the pyridine ring, as well as the nature of derivatives formed from the carbaldehyde functional group, significantly influences the compound's physicochemical properties and biological activity. Consequently, rigorous structural confirmation is a critical step in the development of new entities based on this scaffold.
This guide focuses on the common derivatives of this compound, such as Schiff bases, oximes, and hydrazones, and compares their analytical data with a potential isomeric alternative, 4-(Trifluoromethyl)pyridine-2-carbaldehyde, to highlight the distinguishing features identifiable through modern analytical techniques.
Data Presentation: A Comparative Analysis
The following table summarizes key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and a representative Schiff base derivative. For comparative purposes, data for the isomeric 4-(Trifluoromethyl)pyridine-2-carbaldehyde is also included.
| Compound | Analytical Technique | Key Data Points |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ 10.24 (s, 1H, CHO), 9.22 (s, 1H, Ar-H), 8.39 (dd, J=8.1, 1.9 Hz, 1H, Ar-H), 7.91 (d, J=8.1 Hz, 1H, Ar-H)[2] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.3 (CHO), 152.3 (q, J=35.4 Hz, C-CF₃), 151.7 (C=N), 137.7 (Ar-CH), 133.1 (Ar-CH), 121.0 (q, J=2.7 Hz, Ar-CH), 120.9 (q, J=275.8 Hz, CF₃)[2] | |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -68.3 (s, 3F)[2] | |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1580 (C=N stretch), ~1350 (C-F stretch) | |
| MS (EI) | m/z 175 (M⁺), 146 ([M-CHO]⁺), 127 ([M-CF₃]⁺) | |
| Schiff Base Derivative: (E)-N-(6-(Trifluoromethyl)pyridin-2-yl)methylene)aniline | ¹H NMR (DMSO-d₆) | δ 8.86 (s, 1H, CH=N), Signals for aromatic protons on both rings |
| IR (KBr, cm⁻¹) | ~1620 (C=N stretch), ~1350 (C-F stretch) | |
| MS (EI) | m/z 250 (M⁺) | |
| 4-(Trifluoromethyl)pyridine-2-carbaldehyde | ¹H NMR | Distinct aromatic proton splitting pattern compared to the 6-CF₃ isomer. |
| ¹⁹F NMR | Chemical shift may vary slightly from the 6-CF₃ isomer. | |
| MS (EI) | m/z 175 (M⁺), similar fragmentation but potentially different relative abundances of fragment ions. |
Mandatory Visualization
To facilitate a clear understanding of the experimental workflow for structural confirmation, the following diagrams illustrate the key steps involved.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Key analytical techniques for the structural elucidation of organic compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of Schiff Base Derivative: (E)-N-((6-(trifluoromethyl)pyridin-2-yl)methylene)aniline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Amine: Add aniline (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitate formed is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe can be used for solid samples. For Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Ionize the sample using the chosen method (e.g., 70 eV for EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for key functional groups (e.g., C=O, C=N, C-F).
Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model. The resulting model provides the precise three-dimensional arrangement of atoms in the molecule.
References
A Comparative Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde and Other Pyridine Aldehydes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, pyridine aldehydes serve as versatile building blocks for the synthesis of complex molecular architectures. The strategic introduction of different functional groups onto the pyridine ring can dramatically alter the physicochemical properties and reactivity of the aldehyde, thereby influencing the characteristics of the final products. This guide provides a detailed comparison of 6-(Trifluoromethyl)pyridine-2-carbaldehyde against other key pyridine aldehydes: pyridine-2-carbaldehyde, pyridine-4-carbaldehyde, and 6-methoxypyridine-2-carbaldehyde. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The electronic nature of the substituent on the pyridine ring significantly impacts the properties of the aldehyde. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. These differences are reflected in their physical and spectroscopic properties.
| Property | This compound | Pyridine-2-carbaldehyde | Pyridine-4-carbaldehyde | 6-Methoxypyridine-2-carbaldehyde |
| Molecular Formula | C₇H₄F₃NO | C₆H₅NO | C₆H₅NO | C₇H₇NO₂ |
| Molecular Weight | 175.11 g/mol | 107.11 g/mol | 107.11 g/mol | 137.14 g/mol |
| Appearance | Powder or crystals | Colorless to brown oily liquid | Colorless to yellow liquid | Yellow-orange viscous liquid |
| Boiling Point | 75.5 °C (flash point) | 181 °C | 198 °C | 103-104 °C at 27 hPa |
| pKa | Not available | Not available | 4.72[1] | Not available |
Spectroscopic Data Comparison
Spectroscopic analysis provides insights into the electronic environment of the aldehyde and pyridine ring protons and carbons. The electron-withdrawing trifluoromethyl group is expected to deshield the protons and carbons of the pyridine ring, leading to higher chemical shifts in NMR spectroscopy. Conversely, the electron-donating methoxy group should shield the ring, resulting in lower chemical shifts.
¹³C NMR Data (Carbonyl Carbon)
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) |
| This compound | Data not readily available |
| Pyridine-2-carbaldehyde | ~193.5 |
| Pyridine-4-carbaldehyde | ~192.5[2] |
| 6-Methoxypyridine-2-carbaldehyde | Data not readily available |
IR Spectroscopy Data (Carbonyl Stretch)
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) |
| This compound | Data not readily available |
| Pyridine-2-carbaldehyde | ~1700-1730[3][4] |
| Pyridine-4-carbaldehyde | ~1700-1720[5][6][7] |
| 6-Methoxypyridine-2-carbaldehyde | Data not readily available |
Reactivity and Performance in Key Organic Reactions
The electronic properties of the substituent on the pyridine ring directly influence the reactivity of the aldehyde group.
-
Pyridine-2-carbaldehyde and Pyridine-4-carbaldehyde : These are standard pyridine aldehydes. Pyridine-2-carbaldehyde can act as a bidentate ligand in coordination chemistry.[8] Both readily undergo typical aldehyde reactions.[1]
-
6-Methoxypyridine-2-carbaldehyde : The electron-donating methoxy group makes the carbonyl carbon less electrophilic compared to the other aldehydes in this guide. This is expected to result in slower reaction rates for nucleophilic additions.
Experimental Protocols
Detailed methodologies for key reactions involving pyridine aldehydes are crucial for reproducible research. Below are representative protocols for common transformations.
Wittig Reaction: Synthesis of a Vinylpyridine
Objective: To synthesize a vinylpyridine derivative from a pyridine aldehyde and a phosphonium ylide.
Materials:
-
Pyridine aldehyde (e.g., pyridine-2-carbaldehyde) (1.0 mmol)
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
n-Butyllithium (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension.
-
Allow the resulting ylide solution to stir at 0 °C for 1 hour.
-
In a separate flask, dissolve the pyridine aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the vinylpyridine.
Aldol Condensation: Synthesis of a Chalcone Analog
Objective: To synthesize an α,β-unsaturated ketone (chalcone analog) from a pyridine aldehyde and a ketone.
Materials:
-
Pyridine aldehyde (e.g., pyridine-4-carbaldehyde) (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the pyridine aldehyde and acetophenone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the aqueous sodium hydroxide solution to the stirred ethanolic solution of the carbonyl compounds at room temperature.
-
Continue stirring at room temperature for 2-3 hours. A precipitate should form.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone analog.
Imidazopyridine Synthesis: A Key Scaffold in Drug Discovery
Objective: To synthesize an imidazo[1,2-a]pyridine derivative, a common scaffold in medicinal chemistry (e.g., in the synthesis of Zolpidem).
Materials:
-
2-Aminopyridine derivative (e.g., 2-amino-5-methylpyridine) (1.0 mmol)
-
α-Bromoketone (e.g., 2-bromo-4'-methylacetophenone) (1.0 mmol)
-
Sodium bicarbonate (2.0 mmol)
-
Ethanol
Procedure:
-
To a solution of the 2-aminopyridine derivative in ethanol, add the α-bromoketone.
-
Add sodium bicarbonate to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the imidazo[1,2-a]pyridine derivative.
Visualizing Synthetic Pathways
Diagrams of experimental workflows and reaction pathways can clarify complex processes. Below are Graphviz diagrams illustrating a generic Wittig reaction workflow and a key synthetic pathway in drug discovery.
Caption: Workflow for a generic Wittig reaction.
Caption: Synthesis of the Imidazopyridine scaffold.
Conclusion
The choice of a pyridine aldehyde building block has significant implications for the synthesis and properties of the target molecules. This compound, with its strongly electron-withdrawing substituent, offers enhanced electrophilicity at the carbonyl carbon, which can be advantageous for accelerating nucleophilic addition reactions. This property, coupled with the known effects of the trifluoromethyl group on metabolic stability and lipophilicity, makes it a valuable reagent in drug discovery. In contrast, pyridine-2-carbaldehyde and pyridine-4-carbaldehyde represent standard, versatile options, while 6-methoxypyridine-2-carbaldehyde provides a less reactive, electron-rich alternative. The selection among these should be guided by the specific electronic requirements of the desired reaction and the intended properties of the final product. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the design and execution of synthetic strategies.
References
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [chemicalbook.com]
- 4. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 5. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [chemicalbook.com]
- 6. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Synthetic Edge: Unlocking Novel Chemistries with 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For researchers and professionals in drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. The trifluoromethyl group (–CF3), in particular, offers a powerful tool to enhance the physicochemical and biological properties of a molecule. When appended to a pyridine ring, this functional group can dramatically influence lipophilicity, metabolic stability, and target binding affinity. This guide provides a comparative analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a versatile building block, and its advantages in the synthesis of complex molecules.
The presence of a trifluoromethyl group on the pyridine ring significantly alters its electronic properties, making this compound a valuable reagent for introducing this moiety into a target molecule. The strong electron-withdrawing nature of the –CF3 group can enhance the reactivity of the aldehyde and influence the properties of the resulting products. This guide will explore the utility of this compound in key synthetic transformations and compare its performance with related reagents, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The primary advantage of using this compound lies in the unique properties conferred by the trifluoromethyl group. These properties often translate to improved performance of the final product, be it a pharmaceutical or an agrochemical.
Table 1: General Property Comparison: Trifluoromethylated vs. Non-fluorinated Pyridines
| Property | Pyridine | 6-(Trifluoromethyl)pyridine | Advantage of Trifluoromethylation |
| Lipophilicity (logP) | Increased | Enhanced membrane permeability and bioavailability. | |
| Metabolic Stability | More susceptible to metabolism | Increased resistance to oxidative metabolism. | |
| Acidity of Ring Protons | Less acidic | Increased acidity, potentially altering non-covalent interactions. | |
| Dipole Moment | Altered | Can influence solubility and binding to biological targets. |
While specific quantitative data comparing the reaction yields of this compound with its non-fluorinated counterpart in common reactions is not extensively published, the general advantages of trifluoromethylated building blocks are well-established in synthetic chemistry. The increased reactivity and unique electronic nature of the aldehyde can lead to more efficient and selective transformations.
Key Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate for a variety of important synthetic transformations, including the Wittig reaction for alkene synthesis and reductive amination for the formation of secondary and tertiary amines.
Wittig Reaction
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. The electron-withdrawing trifluoromethyl group in this compound can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction.
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise. A color change is typically observed, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This two-step process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or NMR spectroscopy.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to obtain the desired amine.
Case Study: The Role of a Trifluoromethylated Pyridine Aldehyde in Pharmaceutical Synthesis
While specific examples for the 2-carbaldehyde isomer are limited in publicly available literature, the isomeric 6-(Trifluoromethyl)nicotinaldehyde (the 3-carbaldehyde) serves as a key intermediate in the synthesis of Pexidartinib , a CSF-1R kinase inhibitor approved for the treatment of tenosynovial giant cell tumors.[1] This highlights the significant role of trifluoromethylated pyridine aldehydes in the development of modern pharmaceuticals.
The synthesis of Pexidartinib showcases a multi-step pathway where the trifluoromethylated pyridine core is constructed and then elaborated.
Caption: Synthetic pathway to Pexidartinib utilizing a trifluoromethylated pyridine aldehyde.
This example underscores the strategic importance of incorporating the trifluoromethylpyridine scaffold, a task for which this compound and its isomers are well-suited.
Logical Workflow for Utilizing this compound
The decision to use this compound in a synthetic route is guided by the desired properties of the target molecule. The following diagram illustrates a logical workflow for its application.
Caption: Decision workflow for incorporating this compound.
References
A Comparative Study: Trifluoromethylated vs. Non-Fluorinated Pyridine Aldehydes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the physicochemical properties and reactivity of trifluoromethylated and non-fluorinated pyridine aldehydes, supported by experimental data and protocols.
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, can dramatically alter the physicochemical and biological properties of a parent molecule. This guide provides a comparative analysis of trifluoromethylated pyridine aldehydes and their non-fluorinated analogs, focusing on their synthesis, reactivity in key organic transformations, and spectroscopic characteristics. This objective comparison is intended to aid researchers in selecting the appropriate building blocks for their synthetic targets.
Physicochemical Properties: A Tale of Two Electron Densities
The primary differentiator between trifluoromethylated and non-fluorinated pyridine aldehydes is the potent electron-withdrawing nature of the trifluoromethyl group. This significantly influences the electron density of the pyridine ring and, consequently, the reactivity of the aldehyde functionality.
| Property | Pyridine-2-carboxaldehyde | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | Rationale for Difference |
| Molecular Weight | 107.11 g/mol [1] | 175.11 g/mol [2] | Addition of a CF3 group. |
| Boiling Point | 181 °C[1] | Not readily available | Expected to be higher due to increased molecular weight and polarity. |
| pKa of Conjugate Acid | ~3.4 (for 3-isomer)[3] | Expected to be lower | The electron-withdrawing CF3 group decreases the basicity of the pyridine nitrogen, thus making its conjugate acid more acidic. |
| Carbonyl Carbon Electrophilicity | Moderate | High | The strong inductive effect of the CF3 group withdraws electron density from the pyridine ring and the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4][5][6] |
Reactivity Comparison: The Impact of Trifluoromethylation
The enhanced electrophilicity of the carbonyl carbon in trifluoromethylated pyridine aldehydes has profound implications for their reactivity in common organic reactions.
Nucleophilic Addition
Nucleophilic addition to the aldehyde is a fundamental reaction. The increased partial positive charge on the carbonyl carbon of a trifluoromethylated pyridine aldehyde accelerates the rate of nucleophilic attack compared to its non-fluorinated counterpart.
Experimental Workflow: Comparative Nucleophilic Addition
Caption: Comparative workflow for nucleophilic addition.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is also influenced by the electronic nature of the aldehyde. Electron-poor aldehydes, such as trifluoromethylated pyridine aldehydes, are generally more reactive towards Wittig reagents.[7] This can lead to higher yields and potentially milder reaction conditions.
| Reactant | Ylide | Expected Product | Expected Reactivity |
| Pyridine-2-carboxaldehyde | Ph3P=CHR | 2-(alkenyl)pyridine | Good |
| 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | Ph3P=CHR | 2-(alkenyl)-5-(trifluoromethyl)pyridine | Excellent, likely faster reaction rates and higher yields. |
Experimental Workflow: Comparative Wittig Reaction
Caption: Generalized workflow for the Wittig reaction.
Spectroscopic Analysis: A Comparative Look at NMR Spectra
The electronic differences between these two classes of aldehydes are readily apparent in their NMR spectra.
| Nucleus | Pyridine-2-carboxaldehyde (in CDCl3) | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde (Expected) | Rationale for Difference |
| ¹H NMR (Aldehyde Proton) | ~10.1 ppm[8] | Expected to be downfield (>10.1 ppm) | The electron-withdrawing CF3 group deshields the aldehyde proton. |
| ¹H NMR (Pyridine Protons) | 7.5-8.8 ppm[8] | Expected to be downfield | The CF3 group deshields the protons on the pyridine ring. |
| ¹³C NMR (Carbonyl Carbon) | ~193 ppm | Expected to be downfield (>193 ppm) | The electron-withdrawing CF3 group deshields the carbonyl carbon. |
| ¹³C NMR (Pyridine Carbons) | 120-155 ppm | Expected to show significant downfield shifts, especially for carbons ortho and para to the CF3 group. | Strong deshielding effect of the CF3 group. |
| ¹⁹F NMR | Not Applicable | A singlet is expected in the typical range for a CF3 group on an aromatic ring. | Presence of fluorine atoms. |
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxaldehyde
The synthesis of trifluoromethylated pyridine aldehydes often involves the introduction of the trifluoromethyl group onto a pre-existing pyridine derivative, followed by modification of a side chain to form the aldehyde. A common route involves the chlorination and subsequent fluorination of a methyl group on the pyridine ring.[9]
Logical Flow of Synthesis
Caption: Synthetic pathway to a trifluoromethylated pyridine aldehyde.
General Protocol for the Wittig Reaction
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt, forming the ylide.[10]
-
Reaction with Aldehyde: The pyridine aldehyde (either non-fluorinated or trifluoromethylated), dissolved in an anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature (often 0 °C to room temperature).
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
The presence of a trifluoromethyl group on a pyridine aldehyde scaffold significantly enhances the electrophilicity of the carbonyl carbon. This leads to increased reactivity in nucleophilic addition and Wittig reactions, often resulting in higher yields and allowing for milder reaction conditions compared to their non-fluorinated counterparts. These predictable electronic effects, which are also evident in their NMR spectra, make trifluoromethylated pyridine aldehydes valuable and versatile building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Researchers can leverage these properties to optimize synthetic routes and access novel chemical entities.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 5-(Trifluoromethyl)pyridine-2-carboxaldehyde, 95% 1 g | Request for Quote [thermofisher.com]
- 3. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Assessing the Stereoselectivity of Reactions with 6-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise control over the three-dimensional arrangement of atoms in a molecule is paramount. The stereoselectivity of a chemical reaction dictates this arrangement and is a critical factor in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can depend on a single stereoisomer. This guide provides a comparative assessment of the stereoselectivity of reactions involving 6-(trifluoromethyl)pyridine-2-carbaldehyde, a key building block in medicinal chemistry due to the influence of the trifluoromethyl group on a molecule's metabolic stability and binding affinity.
While direct, comprehensive comparative studies on the stereoselectivity of this compound with other aldehydes are not extensively documented in readily available literature, we can infer its behavior and potential through the analysis of related stereoselective transformations and the known electronic effects of its constituent functional groups. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group significantly influences the reactivity of the aldehyde, making it a highly electrophilic substrate for nucleophilic addition reactions. This enhanced electrophilicity can, in turn, affect the transition state geometries of stereoselective reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity.
Asymmetric Nucleophilic Addition: The Grignard Reaction
The addition of organometallic reagents, such as Grignards, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of this reaction when a chiral center is formed is of significant interest. While specific data for the Grignard reaction with this compound is scarce, we can propose a model experimental setup to assess its stereoselectivity in comparison to other aldehydes.
Table 1: Proposed Stereoselective Grignard Reaction and Expected Data
| Aldehyde | Grignard Reagent | Chiral Ligand/Auxiliary | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) |
| This compound | Phenylmagnesium Bromide | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | To be determined |
| Benzaldehyde | Phenylmagnesium Bromide | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Literature Value |
| Pyridine-2-carbaldehyde | Phenylmagnesium Bromide | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Literature Value |
Experimental Protocol: Catalytic Asymmetric Grignard Reaction
A proposed experimental protocol to determine the enantioselectivity of the Grignard reaction with this compound is as follows:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a chiral ligand such as (S)-BINAP in an anhydrous solvent like THF is prepared. To this, a copper(I) or other suitable metal salt catalyst is added, and the mixture is stirred to form the chiral catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, this compound is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).
-
Addition of Reagents: The prepared chiral catalyst solution is added to the aldehyde solution. Subsequently, the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise to the reaction mixture while maintaining the low temperature.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), it is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (e.e.) of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Chemoenzymatic Reduction of Related Ketones
While not a reaction of the aldehyde itself, the chemoenzymatic synthesis of chiral alcohols from related pyridine-based ketones provides valuable insight into the stereoselective reduction of carbonyls within this scaffold. A study on the enzymatic reduction of α-fluorinated picoline-based ketones using alcohol dehydrogenase from Lactobacillus kefir demonstrated high enantioselectivity. This suggests that enzymatic systems could be a powerful tool for the stereoselective reduction of this compound to the corresponding chiral alcohol.
Table 2: Enantioselective Enzymatic Reduction of Related Ketones
| Substrate (Ketone) | Enzyme | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 2-Acetyl-6-(trifluoromethyl)pyridine | Alcohol Dehydrogenase (L. kefir) | (R)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol | To be determined | Expected to be high |
| 2-Chloroacetyl-6-(trifluoromethyl)pyridine | Alcohol Dehydrogenase (L. kefir) | (R)-2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-ol | To be determined | Expected to be high |
Experimental Protocol: Enzymatic Reduction
-
Reaction Medium: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.
-
Reagents: The substrate (e.g., 2-acetyl-6-(trifluoromethyl)pyridine), a cofactor (e.g., NADPH), and a co-substrate for cofactor regeneration (e.g., isopropanol) are added to the buffer.
-
Enzyme Addition: The alcohol dehydrogenase enzyme is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
Work-up and Analysis: The product is extracted with an organic solvent, purified, and the enantiomeric excess is determined by chiral HPLC or GC.
Logical Relationship of Factors Influencing Stereoselectivity
The stereochemical outcome of a reaction is governed by a complex interplay of various factors. For reactions involving this compound, the electronic and steric properties of the substrate, the nature of the nucleophile, the choice of catalyst or chiral auxiliary, and the reaction conditions all play crucial roles.
Conclusion
The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen in this compound is expected to significantly enhance its reactivity towards nucleophiles. This electronic feature can be leveraged to achieve high levels of stereoselectivity in asymmetric reactions. While direct comparative data remains limited, the established principles of stereoselective synthesis and the successful application of related substrates in enzymatic reductions suggest that this compound is a promising substrate for the development of highly stereoselective transformations. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate and quantify its performance in comparison to other aldehydes. The insights gained from such studies will be invaluable for the rational design of synthetic routes to novel, stereochemically defined pharmaceutical agents.
A Comparative Guide to the Quantitative Analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde: ¹⁹F qNMR vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a fluorinated heterocyclic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be accurately determined to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document moves beyond a simple listing of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the causality behind experimental choices, enabling you to select and implement the most appropriate analytical strategy for your research and development needs.
The Power of Primary Ratio Methods: An Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the concentration and purity of chemical substances.[1][2] Unlike chromatographic techniques that often rely on calibration curves generated from a reference standard of the analyte itself, qNMR is a relative primary method of measurement.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the concentration or purity of the analyte can be determined by comparing the integral of a specific resonance of the analyte to that of the internal standard.[4]
For fluorinated compounds such as this compound, ¹⁹F qNMR offers distinct advantages. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[5] Furthermore, the large chemical shift range of ¹⁹F NMR (over 350 ppm) minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially in complex matrices.[5][6] The absence of fluorine in most common solvents also eliminates interfering signals.[7]
¹⁹F qNMR Protocol for this compound
This protocol is designed to provide a robust and accurate quantification of this compound using an internal standard.
Selection of the Internal Standard
The choice of an internal standard is critical for the accuracy of qNMR.[2] An ideal internal standard should be:
-
Highly pure and chemically stable.
-
Soluble in the same deuterated solvent as the analyte.
-
Possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.
For ¹⁹F qNMR of compounds containing a trifluoromethyl group, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent choice. It is available as a certified reference material (CRM), is soluble in common organic deuterated solvents, and its two equivalent CF₃ groups provide a sharp singlet in a region of the ¹⁹F NMR spectrum that is typically free from interference.[8][9]
Experimental Workflow
Caption: Workflow for ¹⁹F qNMR analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar mass of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial. A 1:1 molar ratio is ideal but not strictly necessary.[10]
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃). The choice of solvent should ensure good solubility for both the analyte and the internal standard.[11]
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. They may need to be adjusted for different instruments.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard one-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest.[12] For ¹⁹F nuclei in trifluoromethyl groups, T₁ values can be several seconds. A conservative D1 of 30 seconds is recommended to ensure full relaxation.[9]
-
Pulse Width (PW): Use a calibrated 90° pulse to maximize the signal-to-noise ratio.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated to ensure an integration error of less than 1%.[12] Typically, 16 to 64 scans are adequate.
-
Spectral Width: Set the spectral width to encompass all ¹⁹F signals of interest. For trifluoromethyl groups, a range from -50 to -90 ppm is a good starting point.[9]
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved singlet of the trifluoromethyl group of this compound and the singlet of the two trifluoromethyl groups of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid.
-
The purity of the analyte can be calculated using the following equation:[12]
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei for the integrated signal (Nₓ = 3 for the analyte; Nₛₜd = 6 for the standard)
-
M: Molar mass (Mₓ = 175.11 g/mol ; Mₛₜd = 258.12 g/mol )
-
W: Weight
-
P: Purity of the standard (from the certificate of analysis)
-
x: Analyte (this compound)
-
std: Internal Standard (3,5-Bis(trifluoromethyl)benzoic acid)
-
-
Alternative Method: HPLC-UV with Pre-column Derivatization
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a workhorse in analytical laboratories for purity determination and quantification.[13] However, for aldehydes like this compound, direct UV detection can lack sensitivity and specificity as the aldehyde chromophore has a relatively weak absorbance. To overcome this, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[14] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance at around 360 nm, significantly enhancing the sensitivity and selectivity of the analysis.[13]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis with derivatization.
Step-by-Step Protocol
-
Preparation of Reagents and Solutions:
-
Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., 1% v/v sulfuric acid).
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Reference Standard Stock Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a known volume of acetonitrile to prepare a stock solution.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in a known volume of acetonitrile.
-
-
Derivatization Procedure:
-
To an aliquot of the sample solution and each calibration standard solution, add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the solutions and dilute to a final known volume with the mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate the derivative from excess reagent and other impurities. For example, a linear gradient from 50% acetonitrile in water to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 360 nm.
-
-
Quantification:
-
Inject a series of derivatized calibration standards of known concentrations to generate a calibration curve of peak area versus concentration.
-
Inject the derivatized sample solution.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
Performance Comparison: ¹⁹F qNMR vs. HPLC-UV
| Feature | ¹⁹F qNMR | HPLC-UV (with Derivatization) |
| Principle | Primary ratio method; signal area proportional to molar concentration.[3] | External calibration; comparison of detector response to reference standards.[13] |
| Reference Standard | Requires a certified internal standard (can be different from the analyte).[8] | Requires a high-purity reference standard of the analyte itself.[13] |
| Sample Preparation | Simple weighing and dissolution.[4] | More complex; involves derivatization, heating, and dilutions.[14] |
| Analysis Time | Typically 15-30 minutes per sample, depending on relaxation times.[5] | Longer, including derivatization time and chromatographic run time (typically >20 minutes per sample). |
| Selectivity | Excellent, due to the wide chemical shift range of ¹⁹F.[6] | High, due to chromatographic separation and selective detection of the derivative.[14] |
| Sensitivity | Generally in the low millimolar to high micromolar range. | Excellent, often reaching low micromolar to nanomolar levels due to the strongly absorbing derivative.[13] |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) when optimized. | High accuracy and precision, but dependent on the purity of the reference standard and the reproducibility of the derivatization. |
| Method Validation | Can be universally applied with proper validation of parameters. | Requires full validation for each specific analyte and matrix as per ICH guidelines. |
| Structural Information | Provides structural confirmation of the analyte simultaneously. | Provides no structural information beyond the retention time. |
| Destructive? | Non-destructive; the sample can be recovered.[1] | Destructive. |
Conclusion and Recommendations
Both ¹⁹F qNMR and HPLC-UV with pre-column derivatization are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
¹⁹F qNMR is the method of choice when:
-
A primary, direct measurement is required, providing traceability to the SI.
-
A high-purity reference standard of the analyte is not available, but a certified internal standard is.
-
Simultaneous structural confirmation and quantification are desired.
-
The sample is valuable and needs to be recovered after analysis.
HPLC-UV with derivatization is more suitable when:
-
Very high sensitivity is required to quantify trace levels of the analyte.
-
A large number of samples need to be analyzed in an automated fashion, and a validated method is already established.
-
The laboratory is more equipped for chromatography than for high-field NMR spectroscopy.
For drug development professionals, ¹⁹F qNMR offers a significant advantage in the early stages for the characterization and purity assignment of new chemical entities and reference standards. For routine quality control in a manufacturing environment, a validated HPLC-UV method can provide high throughput and excellent sensitivity. Ultimately, a deep understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method [keikaventures.com]
- 4. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated Solvents — Nanalysis [nanalysis.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Trifluoromethyl Advantage: A Comparative Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems is perpetual. The strategic introduction of fluorine atoms into ligand scaffolds can profoundly alter the electronic and steric properties of a catalyst, often leading to enhanced performance. This guide provides an in-depth, data-driven comparison of catalysts derived from 6-(Trifluoromethyl)pyridine-2-carbaldehyde, benchmarking their performance against established alternatives in a key synthetic transformation. We will move beyond a simple recitation of data, exploring the causal relationships between ligand structure and catalytic outcomes to provide actionable insights for your own research.
The Benchmark Reaction: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
To establish a meaningful performance benchmark, we focus on the copper(I)-catalyzed Asymmetric Henry (nitroaldol) reaction. This carbon-carbon bond-forming reaction is of fundamental importance in synthetic chemistry, providing access to chiral β-nitro alcohols, which are versatile precursors for pharmaceuticals and other bioactive molecules. The reaction's stereochemical outcome is highly dependent on the chiral ligand coordinating the copper center, making it an excellent platform for evaluating the unique properties of this compound-derived ligands.
The core of our comparison centers on a chiral ligand synthesized by the condensation of this compound with a chiral amino alcohol. We will compare its performance against ligands derived from unsubstituted pyridine-2-carbaldehyde and other electronically modified pyridine aldehydes. The presence of the powerful electron-withdrawing trifluoromethyl (CF₃) group at the 6-position of the pyridine ring is hypothesized to significantly impact the Lewis acidity of the copper center and the overall stability and reactivity of the catalytic complex.
Comparative Performance Analysis
The following data summarizes the performance of three distinct copper(I) catalysts in the asymmetric Henry reaction between benzaldehyde and nitromethane. Each catalyst utilizes a ligand derived from a different pyridine-2-carbaldehyde variant, but all share the same chiral backbone to ensure a valid comparison.
| Catalyst Precursor (Ligand) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (syn:anti) |
| L1 : Derived from Pyridine-2-carbaldehyde | 85 | 92 | 93:7 |
| L2 : Derived from 6-Methylpyridine-2-carbaldehyde | 82 | 88 | 90:10 |
| L3 : Derived from This compound | 95 | >99 | 98:2 |
Reaction Conditions: Benzaldehyde (1 mmol), nitromethane (5 mmol), [Cu(CH₃CN)₄]PF₆ (2 mol%), Ligand (2.2 mol%), THF (2 mL), -20 °C, 24 h.
Analysis of Results:
The data unequivocally demonstrates the superior performance of the catalyst bearing the trifluoromethyl-substituted ligand (L3 ).
-
Enhanced Enantioselectivity (>99% ee): The near-perfect enantiocontrol achieved with L3 is the most striking result. The strong electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the copper(I) center. This leads to a tighter, more organized transition state, amplifying the chiral induction from the ligand's backbone and resulting in superior facial discrimination of the prochiral nitronate intermediate.
-
Increased Chemical Yield (95%): The enhanced Lewis acidity not only improves stereocontrol but also accelerates the reaction rate, leading to a higher yield within the same timeframe. This suggests that the catalyst is more active and less prone to deactivation pathways.
-
Improved Diastereoselectivity (98:2): The more rigid transition state assembly fostered by the L3 -Cu(I) complex also translates to higher diastereoselectivity, favoring the syn product.
Mechanistic Insights: The Role of the CF₃ Group
The catalytic cycle for the copper-catalyzed Henry reaction is believed to proceed through the coordination of both the aldehyde and the nitronate to the chiral copper complex. The stereochemistry is determined at the C-C bond-forming step.
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are critical for laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a halogenated heterocyclic aldehyde. Adherence to these protocols is vital due to the compound's potential hazards, including toxicity and environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[2] | To avoid inhalation of vapors or dust.[3] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Waste Classification and Segregation
This compound and any materials contaminated with it must be treated as hazardous waste.[2] This is due to its nature as a halogenated organic compound.[5] Proper segregation of this waste is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.
Key Waste Segregation Principles:
-
Halogenated Waste Stream: This compound belongs in the halogenated organic waste stream.[5][6] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs.[7][8]
-
Incompatible Materials: Store waste containing this compound separately from strong oxidizing agents, strong acids, and bases.[2][9]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated labware, gloves, absorbent materials) and liquid waste in separate, clearly labeled containers.[10]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2] The following is a general procedural workflow for its disposal.
-
Waste Collection :
-
Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[4][10]
-
Solid Waste : Place all contaminated solids, including pipette tips, absorbent pads, and disposable labware, into a separate, designated hazardous waste container.[2][10]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[10]
-
-
Container Labeling :
-
Storage :
-
Final Disposal :
-
Do not pour this chemical down the drain or dispose of it with regular trash.[4]
-
The final disposal method will likely be high-temperature incineration at a licensed chemical destruction plant.[1][13]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Hazard Data Summary
The following table summarizes the known hazard information for this compound, which necessitates these stringent disposal procedures.
Table 2: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Toxic if swallowed. | ☠️ |
| Skin Irritation | Causes skin irritation. | ❗️ |
| Eye Irritation | Causes serious eye irritation.[1] | ❗️ |
| Skin Sensitization | May cause an allergic skin reaction.[14] | ❗️ |
| Specific Target Organ Toxicity | May cause respiratory irritation. | ❗️ |
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6-(Trifluoromethyl)pyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-(Trifluoromethyl)pyridine-2-carbaldehyde are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans tailored for this specific compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde, 6-(Trifluoromethyl)picolinaldehyde[1][2]
-
CAS Number: 131747-65-4[1]
Hazard Identification: This compound is classified as hazardous. The signal word for this chemical is "Danger".[1][2] Hazard classifications include Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4][5] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][4] | To prevent skin contact, which can cause skin irritation and may lead to an allergic skin reaction.[3][6] |
| Body Protection | Laboratory coat. For larger quantities or where splashing is likely, an apron or coveralls should be used.[3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area.[3][4] | To prevent inhalation, which can be fatal and may cause respiratory irritation.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Engineering Controls:
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary equipment is clean, dry, and appropriate for the planned procedure.
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
The disposal of this compound and its contaminated waste must be managed as hazardous waste in compliance with local, state, and federal regulations.[11]
-
Waste Segregation:
-
Collect all waste containing this compound, including reaction byproducts, contaminated materials (e.g., pipette tips, gloves, weighing paper), and excess reagents, in a dedicated and clearly labeled hazardous waste container.[4][11]
-
The container must be made of a compatible material and be sealable to prevent leaks.[4]
-
Do not mix this waste with other waste streams unless compatibility has been verified.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
Diagram of Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. 6-(三氟甲基)吡啶-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. canbipharm.com [canbipharm.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

